molecular formula C14H8ClNO2S B1606592 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid CAS No. 329222-93-7

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Katalognummer: B1606592
CAS-Nummer: 329222-93-7
Molekulargewicht: 289.7 g/mol
InChI-Schlüssel: GNBCDNSGZAPUEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8ClNO2S and its molecular weight is 289.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 41.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBCDNSGZAPUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347780
Record name 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329222-93-7
Record name 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathways for novel quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel Quinoline-4-Carboxylic Acid Derivatives

Foreword: The Enduring Relevance of the Quinoline Core

The quinoline scaffold, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are ubiquitous in natural products and clinically significant therapeutic agents, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3][4][5] Among these, the quinoline-4-carboxylic acid moiety is a particularly crucial pharmacophore, forming the backbone of numerous potent inhibitors and drug candidates.[4][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of named reactions to provide a deep, mechanistic understanding of the core synthetic pathways. We will explore the causality behind experimental choices, detail field-proven protocols, and examine modern innovations that are pushing the boundaries of efficiency and sustainability in synthesizing these vital compounds.

Chapter 1: The Pillars of Quinoline Synthesis: Classical Name Reactions

The synthesis of the quinoline ring system is built upon a foundation of several robust and versatile name reactions developed in the late 19th and early 20th centuries. Understanding these classical routes is essential, as many modern adaptations are enhancements of these foundational principles.

The Doebner Reaction: A Versatile Three-Component Assembly

The Doebner reaction is a cornerstone of quinoline-4-carboxylic acid synthesis, involving a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][7] Its primary advantage lies in the broad commercial availability of diverse aniline and aldehyde precursors, allowing for extensive substituent exploration.

Causality and Mechanism: The reaction proceeds through a series of well-defined steps. The initial, and often rate-determining, step is the acid-catalyzed formation of a Schiff base (imine) from the aniline and aldehyde. Concurrently, pyruvic acid enolizes. The crucial C-C bond formation occurs via the nucleophilic attack of the enolized pyruvic acid on the iminium ion. This is followed by an intramolecular electrophilic cyclization onto the aniline ring, dehydration, and a final oxidation step to furnish the aromatic quinoline ring system.[8] The oxidation is often facilitated by an excess of the starting imine, which acts as a hydrogen acceptor.[5]

A significant challenge with the traditional Doebner reaction is its often low yield when using anilines bearing electron-withdrawing groups.[2] To address this, modern protocols have optimized conditions, for instance by employing Lewis acids like Boron Trifluoride Etherate (BF₃·THF) in solvents like acetonitrile (MeCN), which can significantly improve yields even for these challenging substrates.[2][5]

Doebner_Mechanism Aniline Aniline Imine Imine Intermediate Aniline->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Imine Adduct Michael-type Adduct Imine->Adduct + Enol PyruvicAcid Pyruvic Acid (Enol) PyruvicAcid->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Quinoline Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline

Caption: The Doebner reaction pathway.

Detailed Experimental Protocol: BF₃·THF Catalyzed Doebner Synthesis [5]

  • To a solution of the substituted aniline (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the aldehyde (2.0 mmol) and BF₃·THF (0.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 65-80°C.

  • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (2 mL) dropwise over 1 hour using a syringe pump.

  • Maintain the temperature and stir for an additional 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired quinoline-4-carboxylic acid derivative.

The Pfitzinger Reaction: Isatin as a Key Building Block

The Pfitzinger reaction provides a powerful alternative route, particularly for accessing quinolines with substitution patterns that may be difficult to achieve via the Doebner reaction. It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[9][10]

Causality and Mechanism: The self-validating logic of this reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form an intermediate α-keto-anilino acid.[9] This intermediate then condenses with the carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine. The enamine then undergoes an intramolecular aldol-type condensation followed by dehydration to construct the new pyridine ring, yielding the final quinoline-4-carboxylic acid.[9] The primary limitation of this method is its reliance on strong basic conditions, which precludes the use of substrates with base-labile functional groups.[2]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Base Hydrolysis (e.g., KOH) Enamine Enamine Intermediate KetoAcid->Enamine + Carbonyl Compound (-H₂O, Tautomerization) Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Enamine Product Quinoline-4-Carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylene- malonate Aniline->Intermediate + DEEM (-EtOH) DEEM DEEM DEEM->Intermediate Cyclized 4-Hydroxy-3-carboethoxy- quinoline Intermediate->Cyclized Thermal Cyclization (>250°C) Synthesis_Workflow cluster_Conventional Conventional Heating cluster_Microwave Microwave-Assisted Synthesis C_Setup Setup: Round-bottom flask, condenser, oil bath C_Heating Heating: Hours to Days C_Setup->C_Heating C_Workup Workup & Purification C_Heating->C_Workup End Final Product C_Workup->End MW_Setup Setup: Sealed microwave vial MW_Heating Irradiation: Seconds to Minutes MW_Setup->MW_Heating MW_Workup Workup & Purification MW_Heating->MW_Workup MW_Workup->End Start Reactants & Solvent Start->C_Setup Start->MW_Setup

Sources

solubility of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in DMSO and other solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Compound Profile

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (CAS: 329222-93-7 ) is a bioactive heterocyclic scaffold often utilized in medicinal chemistry for the development of kinase inhibitors, anti-infectives, and SIRT3 modulators. Its physicochemical profile is defined by a rigid, planar quinoline core substituted with a lipophilic 5-chlorothiophene ring and a polarizable carboxylic acid group.

This specific substitution pattern creates a "hydrophobic acid" profile. While the carboxylic acid moiety offers a handle for pH-dependent solubilization, the lipophilic chlorothiophene domain significantly reduces intrinsic aqueous solubility compared to simple quinoline-4-carboxylic acid analogs.

Key Physicochemical Parameters
ParameterValue / Description
CAS Number 329222-93-7
Molecular Formula C₁₄H₈ClNO₂S
Molecular Weight 289.74 g/mol
Physical State Solid (typically yellow to off-white powder)
pKa (Predicted) ~4.2 (Carboxylic Acid), ~2.5 (Quinoline Nitrogen)*
LogP (Predicted) ~3.8 – 4.5 (High Lipophilicity)
Solubility Class Hydrophobic Acid; Soluble in DMSO/DMF; pH-dependent aqueous solubility.[1][2][3]

*Note: The electron-withdrawing nature of the 4-COOH and 2-chlorothiophene groups likely suppresses the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Solubility Profile by Solvent System[4][5][6]

A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent

DMSO is the gold standard for preparing stock solutions of this compound for high-throughput screening (HTS) and biological assays.

  • Solubility Limit: Typically >50 mM (approx. 14.5 mg/mL). High concentrations (up to 100 mM) may be achievable with sonication but are not recommended for long-term storage due to potential precipitation upon freeze-thaw cycles.

  • Mechanism: DMSO disrupts the strong

    
    -
    
    
    
    stacking interactions of the planar quinoline rings, effectively solvating the hydrophobic chlorothiophene moiety.
  • Critical Warning: DMSO is hygroscopic. Accumulation of water (>1-2%) in the DMSO stock can cause the hydrophobic compound to precipitate ("crash out") over time.

B. Organic Solvents[5][7][8][9]
  • N,N-Dimethylformamide (DMF): Excellent solubility, similar to DMSO. Preferred if the assay is sensitive to DMSO interference.

  • Ethanol/Methanol: Moderate to Good solubility. Often requires heating (reflux) or sonication to dissolve fully. Useful for chemical synthesis or recrystallization but less ideal for biological stocks due to volatility.

  • Dichloromethane (DCM) / Chloroform: Good solubility. Useful for extraction and purification, but not for biological application.

C. Aqueous Systems & Buffers
  • Water (Neutral pH): Insoluble. The compound exists in its neutral, protonated form (

    
    ), which is highly lipophilic.
    
  • Acidic Media (pH < 4): Insoluble. While the quinoline nitrogen can protonate, the lipophilicity of the chlorothiophene dominates, and the species remains largely insoluble.

  • Basic Media (pH > 7.5): Soluble. Deprotonation of the carboxylic acid to the carboxylate anion (

    
    ) drastically increases solubility. This is the primary mechanism for formulating aqueous solutions.
    

Visualizing the Solubilization Strategy

The following decision tree outlines the optimal workflow for solubilizing this compound based on the intended application.

SolubilityWorkflow Start Start: Solid Compound (CAS 329222-93-7) AppType Determine Application Start->AppType BioAssay Biological Assay (In Vitro / HTS) AppType->BioAssay ChemSyn Chemical Synthesis / Purification AppType->ChemSyn AnimalStudy In Vivo Study (Formulation) AppType->AnimalStudy DMSOStock Dissolve in 100% DMSO (Target 10-20 mM) BioAssay->DMSOStock Use DMF, EtOH, or DCM Use DMF, EtOH, or DCM ChemSyn->Use DMF, EtOH, or DCM BaseDissolve Dissolve in 1.0 eq NaOH or Na2CO3 AnimalStudy->BaseDissolve Sonicate Sonicate 5-10 mins (Ensure Clarity) DMSOStock->Sonicate DiluteMedia Dilute into Media (Keep DMSO < 0.5%) Sonicate->DiluteMedia PrecipCheck Check for Precipitation (Tyndall Effect) DiluteMedia->PrecipCheck BufferDilute Dilute with PBS/Saline BaseDissolve->BufferDilute PHCheck Verify pH > 7.0 BufferDilute->PHCheck

Figure 1: Solubilization Decision Tree. Select the pathway based on whether the end-use is cellular screening (DMSO) or animal formulation (Aqueous Salt).

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration stock for in vitro dilution.

  • Calculate Mass: For 1 mL of 10 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~2.9 mg of the powder into a sterile amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Inspection: Hold the vial up to a light source. The solution should be perfectly clear yellow/amber. If hazy, sonicate further.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "pH-Switching" for Aqueous Formulation

Purpose: To dissolve the compound in aqueous media without using high percentages of organic solvents.

  • Weighing: Weigh the required amount of compound.

  • Alkaline Dissolution: Add 1.0 equivalent of 0.1 M NaOH or KOH.

    • Note: The compound will convert to its sodium salt form (Sodium 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate).

    • Vortex until fully dissolved.[4] The solution should be clear.

  • Dilution: Slowly add the required buffer (e.g., PBS) or water.[4]

  • pH Adjustment (Critical): Check the final pH. If it drops below ~5-6, the compound may reprotonate and precipitate. Maintain pH > 7.0 for stability.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous culture media (e.g., DMEM + 10% FBS), the sudden change in polarity can force the hydrophobic compound out of solution.

Diagnosis:

  • Visual: Cloudy appearance or fine particulates at the bottom of the well.

  • Tyndall Effect: Shine a laser pointer through the solution; scattering indicates colloids/precipitates.

Prevention:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100%

    
     10% 
    
    
    
    1%
    
    
    Final).
  • Warm Media: Pre-warm the culture media to 37°C before adding the compound.

  • Carrier Proteins: The presence of serum (FBS/BSA) often helps solubilize hydrophobic compounds by binding them (albumin binding). Note: This reduces the free fraction of the drug.

Stability[8][11]
  • Hydrolysis: The thiophene and quinoline rings are stable, but the carboxylic acid can form esters if stored in alcohols (methanol/ethanol) for prolonged periods, especially with acid catalysis.

  • Photostability: Quinoline derivatives can be light-sensitive. Store stocks in amber vials or wrapped in foil.

References

  • Compound Identity & Class Properties

    • 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (CAS 329222-93-7). ChemicalBook. Link

    • Quinoline-4-carboxylic acid derivatives solubility data. Sigma-Aldrich.[5] Link

  • Synthesis & Bioactivity Context

    • Wang, J., et al. (2022).[2] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology. Link

    • Explores the synthesis and handling of structurally similar 2-substituted quinoline-4-carboxylic acids.
  • Solubility Protocols

    • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

    • Standard methodologies for kinetic solubility and DMSO stock management.

Sources

Spectroscopic Characterization of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established principles of spectroscopic analysis and data from analogous structures to predict, interpret, and explain the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar novel compounds.

Introduction

Quinoline-4-carboxylic acids are a significant class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a substituted thiophene ring at the 2-position of the quinoline scaffold can modulate these biological activities and introduce novel physicochemical properties. The structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

Synthesis Strategy: The Pfitzinger Reaction

A logical and efficient route for the synthesis of 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is the Pfitzinger reaction . This classic condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1][2]

In this specific synthesis, the key reactants would be isatin and 2-acetyl-5-chlorothiophene. The causality behind this choice lies in the commercial availability of the starting materials and the reliability of the Pfitzinger condensation to form the desired quinoline ring system.[3][4]

Pfitzinger_Synthesis Isatin Isatin Intermediate Intermediate adduct Isatin->Intermediate Carbonyl 2-Acetyl-5-chlorothiophene Carbonyl->Intermediate Base Base (e.g., KOH) Base->Intermediate catalyzes Product 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid Intermediate->Product Cyclization & Dehydration

Caption: Proposed Pfitzinger synthesis of the target molecule.

Experimental Protocol: Pfitzinger Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and 2-acetyl-5-chlorothiophene (1.1 eq) in ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (3.0 eq) in ethanol to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid.

This self-validating protocol includes monitoring by TLC and purification by recrystallization to ensure the identity and purity of the final product.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, with interpretations grounded in the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3' (Thiophene)~7.30d~4.0
H-4' (Thiophene)~7.80d~4.0
H-3 (Quinoline)~8.10s-
H-5 (Quinoline)~8.20d~8.5
H-6 (Quinoline)~7.70t~7.5
H-7 (Quinoline)~7.90t~7.5
H-8 (Quinoline)~8.50d~8.5
COOH>13.0br s-

Justification of Predicted Shifts:

  • Thiophene Protons (H-3', H-4'): The protons on the chlorothiophene ring are expected to appear as doublets with a coupling constant of approximately 4.0 Hz, characteristic of ortho-coupling in thiophene systems. The presence of the electron-withdrawing chlorine atom will influence their precise chemical shifts.

  • Quinoline Protons: The proton at the 3-position of the quinoline ring (H-3) is expected to be a singlet, as it has no adjacent protons. The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) will exhibit a characteristic pattern of doublets and triplets, consistent with a substituted quinoline system.[5] The deshielding effect of the carboxylic acid group will influence the chemical shift of H-5.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (typically >13 ppm in DMSO-d₆), which will disappear upon D₂O exchange.

HNMR_Correlation cluster_mol Molecular Structure cluster_spectrum Predicted ¹H NMR Signals mol mol H3_prime H-3' (~7.30 ppm, d) H4_prime H-4' (~7.80 ppm, d) H3 H-3 (~8.10 ppm, s) H5 H-5 (~8.20 ppm, d) H6 H-6 (~7.70 ppm, t) H7 H-7 (~7.90 ppm, t) H8 H-8 (~8.50 ppm, d) COOH COOH (>13.0 ppm, br s)

Caption: Key proton assignments for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (ppm)
C-4' (Thiophene)~128.0
C-3' (Thiophene)~130.0
C-5' (Thiophene)~132.0
C-2' (Thiophene)~145.0
C-3 (Quinoline)~120.0
C-4a (Quinoline)~125.0
C-8a (Quinoline)~128.0
C-6 (Quinoline)~129.0
C-8 (Quinoline)~130.0
C-5 (Quinoline)~131.0
C-7 (Quinoline)~135.0
C-4 (Quinoline)~144.0
C-2 (Quinoline)~152.0
COOH~168.0

Justification of Predicted Shifts:

  • Aromatic Carbons: The spectrum will be dominated by signals in the aromatic region (120-155 ppm). The carbon atoms of the quinoline and chlorothiophene rings will have distinct chemical shifts based on their substitution and proximity to heteroatoms.[6]

  • Quaternary Carbons: The quaternary carbons (C-2, C-4, C-4a, C-8a, C-2', C-5') are expected to have lower intensities compared to the protonated carbons.

  • Carboxylic Carbonyl: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹)Assignment
3300-2500O-H stretch (carboxylic acid, broad)
~3100C-H stretch (aromatic)
~1710C=O stretch (carboxylic acid)
~1600, ~1500C=C and C=N stretches (aromatic rings)
~1420O-H bend (in-plane)
~1300C-O stretch
~820C-H bend (out-of-plane)
~750C-Cl stretch

Interpretation of IR Bands:

  • Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band from 3300-2500 cm⁻¹ and the strong C=O stretching absorption around 1710 cm⁻¹.[7][8] The broadness of the O-H band is due to hydrogen bonding.[9][10]

  • Aromatic Rings: The C-H stretching of the aromatic protons will appear around 3100 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline and thiophene rings will be observed in the 1600-1500 cm⁻¹ region.

  • C-Cl Bond: A weaker absorption corresponding to the C-Cl stretch is expected in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
289/291Molecular ion peak [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
244/246[M - COOH]⁺
217/219[M - COOH - HCN]⁺
182[M - COOH - Cl]⁺
115[C₄H₂SCl]⁺

Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ (m/z 289/291) M_COOH [M - COOH]⁺ (m/z 244/246) M->M_COOH - COOH Thiophene_frag [C₄H₂SCl]⁺ (m/z 115) M->Thiophene_frag cleavage M_COOH_HCN [M - COOH - HCN]⁺ (m/z 217/219) M_COOH->M_COOH_HCN - HCN

Caption: A plausible fragmentation pathway for the target molecule in EI-MS.

  • Molecular Ion: The molecular ion peak is expected at m/z 289, with a characteristic M+2 peak at m/z 291 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[11][12]

  • Primary Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH), leading to a fragment at m/z 244/246.[13][14]

  • Quinoline Ring Fragmentation: The resulting quinoline-containing fragment can further lose hydrogen cyanide (HCN) to give a fragment at m/z 217/219.[14]

  • Chlorothiophene Fragment: Cleavage of the bond between the quinoline and thiophene rings can lead to the formation of a chlorothiophenyl cation at m/z 115.[15]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid. By integrating knowledge of a reliable synthetic route with the interpretation of spectroscopic data from analogous structures, a detailed and scientifically grounded characterization of the target molecule is presented. The provided protocols and data interpretations serve as a valuable resource for researchers in the synthesis and analysis of novel heterocyclic compounds, promoting both efficiency and accuracy in their scientific endeavors.

References

  • Pfitzinger, W. Über Methoxy-5-dioxindol und Methoxy-5-isatin. Ber. dtsch. Chem. Ges. A/B.1921 , 54, 3079-3090. [Link]

  • Moskalenko, A. I.; Boeva, A. V.; Boev, V. I. Reaction of Acetyl- and 1,1'-diacetylferrocene with Isatin (Pfitzinger Reaction). Russ. J. Gen. Chem.2011 , 81(3), 535-541. [Link]

  • Pfitzinger reaction - Wikipedia. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]

  • Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene: A time‐of‐flight mass spectrometry and computational study - ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants | Australian Journal of Chemistry. [Link]

  • C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Mass Spectrometry A-Level Fragmentation part 2 - YouTube. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. [Link]

Sources

Therapeutic Architectures: A Technical Guide to Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, historically anchored by Cinchophen but recently revitalized through the discovery of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors like Brequinar. Unlike their 4-oxo-quinoline-3-carboxylic acid cousins (fluoroquinolones), which primarily target bacterial DNA gyrase, quinoline-4-carboxylic acids exhibit a distinct pharmacological profile, modulating eukaryotic enzymes involved in de novo pyrimidine biosynthesis, histone deacetylation, and inflammatory signaling.

This guide provides a rigorous technical analysis of this scaffold, detailing the synthetic architectures required to access it and the mechanistic logic driving its application in modern antiviral and oncology pipelines.

Part 1: Structural Significance & Pharmacophore Analysis

The biological utility of the quinoline-4-carboxylic acid core stems from its ability to function as a bidentate anchor .

The "Cinchophen" Core vs. Modern Isosteres

Classically, the 2-phenylquinoline-4-carboxylic acid structure (Cinchophen) was utilized for uricosuric activity. However, modern medicinal chemistry has repurposed this topology.

  • Position 4 (COOH): Acts as a critical hydrogen bond donor/acceptor or zinc-binding group (ZBG). In DHODH inhibitors, this carboxylate interacts electrostatically with arginine residues in the ubiquinone-binding tunnel. In HDAC inhibitors, it serves as a cap-group anchor.[1]

  • Position 2 (Aryl/Biaryl): Provides essential hydrophobic stacking interactions. In antiviral analogs (e.g., Brequinar), a biphenyl moiety at this position occupies a deep hydrophobic pocket, conferring high affinity (IC50 < 10 nM).

  • Positions 6, 7, 8: Modulation of metabolic stability (fluorine substitution) and solubility.

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within the DHODH active site, a primary target for this class.

DHODH_Interaction Scaffold Quinoline-4-COOH Core COOH 4-COOH Group Scaffold->COOH Pos2 2-Biaryl Substituent Scaffold->Pos2 Pos6 6-Fluoro Group Scaffold->Pos6 Target_Arg Arg136/Arg140 (Cationic) COOH->Target_Arg Electrostatic/H-Bond Target_Pocket Hydrophobic Tunnel Pos2->Target_Pocket Pi-Stacking/Van der Waals Target_Metab Metabolic Blockade Pos6->Target_Metab Prevents Oxidation

Figure 1: Pharmacophoric mapping of Quinoline-4-carboxylic acid derivatives within the DHODH active site.

Part 2: Synthetic Architectures

Accessing the quinoline-4-carboxylic acid scaffold requires robust methodology. The Pfitzinger Reaction remains the industrial gold standard due to its reliability and the ready availability of isatin precursors.

The Pfitzinger Reaction (Gold Standard)

This reaction involves the condensation of isatin with a ketone (or aldehyde) in the presence of a strong base. It is preferred over the Doebner reaction when high regioselectivity is required.

Mechanism:

  • Hydrolysis: Base-mediated ring opening of isatin to isatinate (keto-acid).

  • Condensation: Aldol-type condensation with the ketone enolate.

  • Cyclization: Intramolecular imine formation and dehydration to aromatize the quinoline ring.

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate (Keto-Acid) Isatin->Isatinate Ring Opening (Hydrolysis) Base KOH / NaOH (33%) Base->Isatinate Intermediate Aldol Intermediate Isatinate->Intermediate + Ketone Ketone Acetophenone Derivative Ketone->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2-Arylquinoline-4-COOH Cyclization->Product - H2O

Figure 2: Step-wise mechanistic flow of the Pfitzinger synthesis.

Comparative Synthetic Methods
MethodReactantsCatalyst/ConditionsKey AdvantageLimitation
Pfitzinger Isatin + KetoneKOH/EtOH, RefluxHigh yield, regioselectiveRequires isatin synthesis
Doebner Aniline + Aldehyde + Pyruvic AcidReflux (EtOH)3-Component (One-pot)Lower yields with e- withdrawing groups
Modified Doebner Aniline + Aldehyde + Pyruvic AcidFe(OTf)3, MW IrradiationRapid, Green chemistryCatalyst cost

Part 3: Therapeutic Frontiers

Case Study: DHODH Inhibition (Antiviral & Anticancer)

The most significant modern application of quinoline-4-carboxylic acids is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

  • Compound of Interest: Brequinar (and analogs).[2][3]

  • Mechanism: DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[4][5] Inhibiting DHODH depletes intracellular UTP/CTP pools.

  • Therapeutic Outcome:

    • Antiviral: Viral replication (RNA viruses like SARS-CoV-2, Ebola) is halted due to lack of nucleotide building blocks.

    • Innate Immunity Trigger: Pyrimidine nucleotide starvation triggers a cellular stress response that upregulates MHC-I expression, making infected or cancerous cells more visible to the immune system.

Key Data Point: Brequinar analogs demonstrate broad-spectrum antiviral activity with EC50 values in the low nanomolar range (1.9 nM against VSV) [1].

Case Study: HDAC Inhibitors

2-Phenylquinoline-4-carboxylic acids have been designed as the "cap" moiety for Histone Deacetylase (HDAC) inhibitors.[1] The bulky quinoline group occludes the entrance to the HDAC active site, while a linker connects to a zinc-binding hydroxamic acid. These derivatives show selectivity for HDAC3 and potent anticancer activity against K562 leukemia cells [2].

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Method)

This protocol is validated for the synthesis of Brequinar precursors.

Reagents:

  • Isatin (10 mmol)

  • Acetophenone (10 mmol)

  • Potassium Hydroxide (KOH) (33% aqueous solution, 20 mL)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, suspend Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (20 mL). The solution will turn from orange to yellow/brown as the isatin ring opens to form the isatinate salt.

  • Addition: Add Acetophenone (1.20 g, 10 mmol) dissolved in Ethanol (10 mL) to the reaction mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 80–90°C for 12–24 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of isatin is the endpoint.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g).

    • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted ketone (organic layer discarded).

  • Precipitation: Acidify the cold aqueous layer dropwise with Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH 3–4 is reached. A voluminous precipitate will form.

  • Purification: Filter the solid crude product. Recrystallize from Ethanol/Water (or Methanol) to obtain pure 2-phenylquinoline-4-carboxylic acid as off-white needles.

  • Validation:

    • Yield: Expected 70–85%.

    • Melting Point: ~209–211°C.

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.4 ppm (H-3 of quinoline) and the disappearance of the ketone methyl peak.

References

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. (2013).[1][2] [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022).[1][6] [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. (2023).[6][7][8] [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. (2014).[9][10] [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

[1]

Abstract & Strategic Relevance

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains the gold standard for the synthesis of quinoline-4-carboxylic acids (cinchophen derivatives).[1] This scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, anti-inflammatory, and anticancer therapeutics.

While the classical condensation of isatin with ketones is robust, it often suffers from long reaction times and variable yields due to aldol polymerization side reactions. This guide provides an optimized technical framework for synthesizing 2-aryl-quinoline-4-carboxylic acids , specifically focusing on the condensation of isatin with acetophenones. We present two validated protocols: a Classical Thermal Method for bulk scale-up and a Microwave-Assisted Method for rapid library generation, alongside a mechanistic breakdown to aid in troubleshooting.

Mechanistic Insight: The "Isatinate" Key

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed through direct attack on the isatin ketone. Instead, the rate-determining step often involves the initial hydrolysis of the isatin lactam ring.

Reaction Pathway[1]
  • Ring Opening: Strong base (KOH/NaOH) hydrolyzes isatin to the isatinate (2-aminophenylglyoxylate) anion.

  • Condensation: The ketone (acetophenone) enolate attacks the keto-carbonyl of the isatinate.

  • Cyclization: Intramolecular imine formation closes the quinoline ring.

  • Aromatization: Dehydration yields the final carboxylic acid.

Visualization of the Pathway

The following diagram illustrates the critical intermediates. Note that insufficient base concentration fails to fully generate the isatinate, stalling the reaction.

PfitzingerMechanismcluster_conditionsCritical Control PointsIsatinIsatin(Lactam Form)IsatinateIsatinate Anion(Ring Opened)Isatin->Isatinate Ring OpeningBase33% KOH(Hydrolysis)Base->IsatinateIntermediateAldolAdductIsatinate->Intermediate CondensationAcetophenoneAcetophenone(Enolate)Acetophenone->IntermediateCyclizationImineCyclizationIntermediate->Cyclization -H2OProduct2-Phenylquinoline-4-carboxylic AcidCyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Pfitzinger reaction. The formation of the Isatinate anion is the requisite first step.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (High Capacity)

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid on a gram scale. Advantage: Robust, requires no specialized equipment, high purity upon recrystallization.

Materials
  • Isatin (Reagent Grade)

  • Acetophenone (1.1 equivalents)

  • Potassium Hydroxide (KOH), 33% w/v aqueous solution

  • Ethanol (Absolute)

  • Glacial Acetic Acid or 10% HCl

Step-by-Step Methodology
  • Isatinate Formation: In a round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% KOH (10 mL) .

    • Observation: The solution should turn from orange/red to yellow (indicating ring opening to isatinate).

    • Critical Step: Mild heating (40°C) may be required to ensure complete dissolution.

  • Addition: Add Acetophenone (11 mmol, 1.32 g) followed by Ethanol (10-15 mL) to solubilize the ketone.

    • Note: Ethanol is crucial here; without it, the acetophenone forms a biphasic layer and reaction rates plummet.

  • Reflux: Equip with a condenser and reflux at 80-85°C for 18-24 hours .

    • Monitoring: Monitor via TLC (SiO2, EtOAc:Hexane 1:1). Disappearance of isatin is the endpoint.

  • Workup (The "Acid Trap"):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g).

    • Slowly acidify with 10% HCl or Glacial Acetic Acid to pH 3-4.

    • Why Slow? Rapid acidification can trap unreacted ketone or aldol impurities inside the precipitating matrix.

  • Purification:

    • Filter the yellow/off-white precipitate.

    • Wash with cold water (2 x 20 mL) to remove excess salts.

    • Recrystallization: Dissolve in minimum hot ethanol, filter hot (to remove insoluble impurities), and cool.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Objective: Rapid generation of derivatives for SAR studies. Advantage: Reaction time reduced from 24h to <15 min; often higher yields due to less thermal degradation.

Materials
  • Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • Isatin derivatives[2][1][3][4][5][6][7][8]

  • Aryl Ketones

  • KOH (Solid pellets)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology
  • Loading: Into a 10 mL microwave vial, add Isatin (1.0 mmol) , Acetophenone (1.1 mmol) , and KOH (3.0 mmol) .

  • Solvent: Add 3 mL of Ethanol/Water (1:1) . Cap the vial with a crimp top.

  • Irradiation:

    • Temperature: 100°C - 110°C

    • Time: 10 - 15 minutes

    • Pressure: Monitor (typically < 5 bar).

  • Workup:

    • Transfer the reaction mixture to a beaker.

    • Acidify with 10% HCl.

    • Filter and wash as in Protocol A.

Strategic Optimization & Troubleshooting

Solvent & Base Selection
  • Base: KOH is preferred over NaOH because potassium salts of carboxylic acids generally have better solubility in the reaction medium, preventing premature precipitation of the intermediate.

  • Solvent: A biphasic system (Water/Ketone) often fails. Co-solvents like Ethanol or Dioxane are required to bring the ketone into contact with the aqueous isatinate.

Decision Logic for Synthesis

Use the following logic tree to select the appropriate protocol for your specific aryl-ketone substrate.

DecisionTreeStartSelect SubstrateSolubilityIs Ketone Solublein EtOH?Start->SolubilityScaleTarget Scale?Solubility->Scale YesAltSolventUse Dioxane/H2Oor PEG-400Solubility->AltSolvent No (Lipophilic)ClassicalProtocol A:Thermal Reflux(18-24h)Scale->Classical > 5 gramsMicrowaveProtocol B:Microwave(15 min)Scale->Microwave < 500 mg (Library)

Figure 2: Decision matrix for selecting the optimal Pfitzinger protocol.

Data Summary: Yield Comparison

The following table summarizes typical yields for 2-phenylquinoline-4-carboxylic acid using the protocols described above.

ParameterClassical Thermal (Protocol A)Microwave Assisted (Protocol B)
Reaction Time 18 - 24 Hours10 - 15 Minutes
Temperature 85°C (Reflux)100°C - 110°C
Typical Yield 65% - 75%85% - 94%
Purity (Crude) Moderate (Requires Recryst.)High
Green Factor Low (High energy/solvent use)High (Energy efficient)

Note: Microwave yields are generally higher due to the suppression of side reactions (e.g., self-condensation of acetophenone) that occur during prolonged heating.

References

  • Pfitzinger, W. (1886).[5] J. Prakt. Chem., 33, 100. (Original discovery of the reaction).

  • Shiri, A., et al. (2011). "The Pfitzinger Reaction: A Review." Arkivoc, (i), 309-328.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

  • Sánchez Morales, et al. (2024).[9] "Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods."[9] PMC.

  • Draughn, G. L., et al. (2008). "Microwave-assisted synthesis of 2-substituted quinoline-4-carboxylic acids." Tetrahedron Letters, 49(12), 1963-1966.

Application Note & Protocol: Measuring SIRT3 Inhibition by 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed protocol for the enzymatic assay of Sirtuin 3 (SIRT3) and the characterization of its inhibition by 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid. The protocol is designed to be a self-validating system, ensuring robust and reproducible data for inhibitor screening and characterization.

Scientific Introduction: The Significance of SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase, playing a crucial role in regulating mitochondrial function and cellular metabolism.[1][2] It governs key metabolic processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation by deacetylating and activating numerous mitochondrial enzymes.[1][3] Given its central role in mitochondrial homeostasis, dysregulation of SIRT3 activity has been implicated in a range of human pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4] Consequently, the modulation of SIRT3 activity with small molecule inhibitors, such as 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, presents a promising therapeutic strategy.

This application note details a robust, fluorescence-based assay for quantifying SIRT3 activity and its inhibition. The described methodology is foundational for determining key inhibitory parameters such as the IC50 value, which is critical for the preclinical assessment of novel therapeutic candidates.

The Enzymatic Reaction and Assay Principle

The assay quantifies SIRT3's deacetylase activity. Sirtuins are class III histone deacetylases (HDACs) that require nicotinamide adenine dinucleotide (NAD+) as a cofactor for their enzymatic activity.[5] The reaction catalyzed by SIRT3 involves the transfer of an acetyl group from a lysine residue of a substrate protein to the ADP-ribose moiety of NAD+, yielding the deacetylated substrate, O-acetyl-ADP-ribose, and nicotinamide.[5]

This protocol utilizes a fluorogenic assay, a common and sensitive method for measuring SIRT3 activity.[6][7][8] The assay is based on a two-step enzymatic reaction:

  • Deacetylation: Recombinant human SIRT3 is incubated with an acetylated peptide substrate and its cofactor, NAD+. The substrate is a synthetic peptide, often derived from a known SIRT3 target like p53, and is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by the acetyl group.[4][7]

  • Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing the unquenched AMC fluorophore.

The resulting fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the enzymatic activity of SIRT3. The presence of an inhibitor, such as 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

SIRT3 Deacetylation and Fluorogenic Detection Pathway

G cluster_0 Step 1: SIRT3-Mediated Deacetylation cluster_1 Step 2: Fluorophore Release SIRT3 SIRT3 Enzyme Reaction Deacetylation Reaction SIRT3->Reaction Substrate Fluorogenic Substrate (Acetylated-Peptide-AMC) Substrate->Reaction NAD NAD+ NAD->Reaction Inhibitor 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid Inhibitor->SIRT3 Inhibition Deacetylated_Substrate Deacetylated Substrate Reaction->Deacetylated_Substrate Deacetylated_Substrate_2 Deacetylated Substrate Developer Developer (Protease) Cleavage Proteolytic Cleavage Developer->Cleavage Deacetylated_Substrate_2->Cleavage Fluorescence Fluorescent Signal (AMC) Cleavage->Fluorescence

Caption: Workflow of the two-step fluorogenic SIRT3 inhibition assay.

Materials and Reagents

  • Recombinant Human SIRT3 (e.g., from Cayman Chemical, BPS Bioscience)

  • SIRT3 Fluorogenic Substrate (e.g., Acetyl-Gln-Pro-Lys-Lys(Ac)-AMC)[4]

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Developer Solution (containing a suitable protease)

  • SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[7]

  • Multichannel pipettes and sterile, filtered pipette tips

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations.

Reagent Preparation
  • SIRT Assay Buffer (1X): Prepare the assay buffer as described above. Keep on ice.

  • Recombinant SIRT3 Enzyme: Dilute the SIRT3 enzyme to the desired concentration in cold 1X SIRT Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve to identify the concentration that yields a robust signal within the linear range of the assay. A final concentration of 1-5 ng/µL is a good starting point. Prepare this solution fresh and keep it on ice.[4]

  • NAD+ Solution: Prepare a stock solution of NAD+ in 1X SIRT Assay Buffer. The final concentration in the assay should be at or near the Km for NAD+ to ensure the assay is sensitive to competitive inhibitors. A final concentration of 200-500 µM is recommended.

  • SIRT3 Fluorogenic Substrate Solution: Prepare a stock solution of the fluorogenic substrate in 1X SIRT Assay Buffer. The final concentration in the assay should be near the Km of the substrate to ensure sensitivity to inhibitors. A final concentration of 10-20 µM is a common starting point.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in 1X SIRT Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%) to minimize solvent effects. The concentration range should span several orders of magnitude around the expected IC50 value.

Assay Procedure

The following steps should be performed in a 96-well black microplate.

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme (to measure background fluorescence).

    • Positive Control (100% Activity): Contains all reagents and DMSO vehicle (no inhibitor).

    • Inhibitor Test Wells: Contains all reagents and varying concentrations of the inhibitor.

    • Negative Control (Optional): Contains all reagents and a known SIRT3 inhibitor as a reference.

  • Reaction Setup: Add the reagents to the wells in the following order:

    • 25 µL of 1X SIRT Assay Buffer

    • 5 µL of serially diluted inhibitor or DMSO vehicle.

    • 10 µL of diluted SIRT3 enzyme (or buffer for the blank).

    • Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of a pre-mixed solution of NAD+ and the fluorogenic substrate to all wells.

    • Mix the plate gently.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.

  • Stop the Reaction and Develop the Signal:

    • Add 50 µL of Developer Solution to each well.

    • Incubate at 37°C for 15-30 minutes.

  • Read Fluorescence:

    • Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[7]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection A Prepare Reagents: - SIRT3 Enzyme - Inhibitor Dilutions - Substrate/NAD+ Mix B Add to 96-well plate: 1. Assay Buffer 2. Inhibitor/Vehicle 3. SIRT3 Enzyme A->B C Pre-incubate: 15 min @ 37°C B->C D Initiate Reaction: Add Substrate/NAD+ Mix C->D E Incubate: 30-60 min @ 37°C D->E F Stop & Develop: Add Developer Solution E->F G Incubate: 15-30 min @ 37°C F->G H Read Fluorescence: Ex: 360 nm, Em: 460 nm G->H

Caption: Step-by-step experimental workflow for the SIRT3 inhibition assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

  • Generate IC50 Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Quantitative Data Summary Table
ParameterRecommended Starting ValueRationale
Recombinant SIRT31-5 ng/µLEmpirically determined for linear reaction kinetics.
Fluorogenic Substrate10-20 µMNear the Km for optimal sensitivity to inhibitors.
NAD+200-500 µMNear the Km to ensure sensitivity to competitive inhibitors.
Inhibitor ConcentrationLogarithmic series (e.g., 0.1 nM to 100 µM)To accurately determine the full dose-response curve and IC50.
DMSO Concentration< 1%To minimize solvent effects on enzyme activity.
Excitation Wavelength350-360 nmOptimal for AMC fluorophore excitation.[7]
Emission Wavelength450-465 nmOptimal for AMC fluorophore emission detection.[7]

Self-Validating System: Essential Controls and Considerations

To ensure the trustworthiness of the generated data, the following controls are critical:

  • Enzyme Titration: To confirm that the assay is running under initial velocity conditions and that the signal is proportional to the enzyme concentration.

  • Substrate and NAD+ Titration: To determine the Km for both the substrate and the cofactor, which informs the optimal concentrations to be used in the assay.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Inhibitor Selectivity: To confirm that 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is selective for SIRT3, it is advisable to test its activity against other sirtuin isoforms, such as SIRT1 and SIRT2. A similar quinoline-4-carboxylic acid derivative has shown selectivity for SIRT3 over SIRT1 and SIRT2.[9][10][11]

  • Compound Interference: The test compound should be checked for autofluorescence at the excitation and emission wavelengths used in the assay. This can be done by incubating the compound in the assay buffer without the enzyme or substrate and measuring the fluorescence.

By implementing these controls and considerations, the protocol becomes a self-validating system, providing high-quality, reproducible data for the characterization of SIRT3 inhibitors.

References

  • BPS Bioscience. SIRT3 (Sirtuin3) Fluorogenic Assay Kit. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • BellBrook Labs. Enzolution SIRT3 Assay System. [Link]

  • ACS Publications. (2023). SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry. [Link]

  • Wiley Online Library. (2016). Function of the SIRT3 mitochondrial deacetylase in cellular physiology, cancer, and neurodegenerative disease. Journal of Cellular Physiology. [Link]

  • PNAS. (2008). A role for the mitochondrial deacetylase Sirt3 in regulating energy homeostasis. [Link]

  • ResearchGate. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. [Link]

  • Frontiers in Pharmacology. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • Dovepress. (2015). SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease. [Link]

  • YouTube. (2025). Introduction To Sirtuins - The Key To Longevity? | Metabolism, Inflammation and Aging. [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

Application Notes and Protocols for In Vitro Cell-Based Assays of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Carboxylic Acid Derivative

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antituberculosis agents.[1][2][3][4] The incorporation of a 5-chlorothiophene-2-yl moiety at the 2-position of the quinoline ring introduces a unique combination of electronic and steric properties that may confer novel biological activities or enhance existing ones. The 5-chlorothiophene-2-carboxylic acid component itself is a key intermediate in the synthesis of the anticoagulant drug rivaroxaban, highlighting the pharmaceutical relevance of this structural motif.[5][6]

Given the well-documented anticancer properties of many quinoline-4-carboxylic acid derivatives, a primary focus for the in vitro evaluation of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (herein referred to as CQC) should be the assessment of its effects on cancer cell lines.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as sirtuin 3 (SIRT3), histone deacetylases (HDACs), and dihydroorotate dehydrogenase (DHODH).[1][9][10] Furthermore, they can induce cell cycle arrest and apoptosis.[8][9]

This guide provides a comprehensive suite of in vitro cell-based assays to systematically evaluate the biological activity of CQC. The proposed workflow is designed to first assess its general cytotoxicity and anti-proliferative effects, followed by more detailed mechanistic studies to elucidate its mode of action. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Foundational Assays - Assessing General Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing a novel compound is to determine its impact on cell viability and proliferation. This provides a broad understanding of its potency and therapeutic window.

Cell Viability Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust and widely used method for initial screening of compound cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of CQC in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the CQC stock solution in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of CQC to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the CQC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2096
11.0584
100.6552
500.2016
1000.108
Colony Formation Assay

Rationale: The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It assesses the long-term effects of a compound on the proliferative capacity of cells. This assay is particularly useful for evaluating the cytostatic versus cytotoxic effects of a compound.

Protocol:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

    • Allow the cells to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of CQC for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh growth medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Staining and Quantification:

    • Wash the colonies with PBS and fix them with a mixture of methanol and acetic acid (3:1) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of at least 50 cells).

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Once the anti-proliferative effects of CQC are established, the next step is to investigate the underlying mechanisms.

Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), thereby preventing cancer cell division.[1][9] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with CQC at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histograms.

    • Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and control samples.

Visualization of Experimental Workflow:

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well plates treat Treat with CQC (IC₅₀ & 2x IC₅₀) seed->treat harvest Harvest & Fix in 70% Ethanol treat->harvest stain Stain with Propidium Iodide & RNase A harvest->stain flow Analyze on Flow Cytometer stain->flow analyze Quantify Cell Cycle Phases flow->analyze Apoptosis_Quadrants cluster_plot Annexin V-FITC vs. PI Dot Plot Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1 Necrotic (Annexin V- / PI+) xlabel Annexin V-FITC --> ylabel Propidium Iodide -->

Caption: Quadrant analysis of apoptosis by Annexin V/PI staining.

Part 3: Target-Oriented and Pathway-Specific Assays

Based on the initial findings and the known activities of similar compounds, more specific assays can be employed to identify the molecular targets and pathways affected by CQC.

Potential Signaling Pathways to Investigate

Given the literature on quinoline-4-carboxylic acid derivatives, several signaling pathways are of particular interest:

  • HDAC/SIRT Inhibition: These compounds may act as inhibitors of histone deacetylases (HDACs) or sirtuins, leading to changes in protein acetylation and gene expression that can induce cell cycle arrest or apoptosis. [1][9]* DNA Damage Response: Some quinoline derivatives can intercalate with DNA or inhibit topoisomerases, triggering the DNA damage response pathway. [12]* Receptor Tyrosine Kinase (RTK) Signaling: Quinolines have been shown to inhibit RTKs like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer. [8]* PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival, and it is a known target for some quinoline-based inhibitors. [8] Visualization of a Potential Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CQC CQC CQC->PI3K Inhibition? CQC->mTOR Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by CQC.

Western Blot Analysis

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. It can be used to validate the effects of CQC on the expression and activation of key proteins involved in the pathways identified above.

Protocol:

  • Protein Extraction:

    • Treat cells with CQC and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; p21, Cyclin D1 for cell cycle; p-Akt, p-mTOR for signaling).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.

Conclusion and Future Directions

The assays outlined in this guide provide a robust framework for the initial in vitro characterization of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid. The data generated will establish its cytotoxic and anti-proliferative potential and offer insights into its mechanism of action. Positive results from these cell-based assays would warrant further investigation, including enzymatic assays to confirm direct target engagement, in vivo studies in animal models to assess efficacy and safety, and pharmacokinetic profiling. The systematic application of these protocols will be instrumental in determining the therapeutic potential of this novel compound.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals (Basel). [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Pharmaceutical Negative Results. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. [Link]

  • Method for producing 5-chlorothiophene-2-carboxylic acid.
  • Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. International Journal of Molecular Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers (Basel). [Link]

  • Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture. Chemical & Pharmaceutical Bulletin. [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]

Sources

Application Note: High-Precision Antimicrobial Susceptibility Testing (AST) for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline derivatives (including fluoroquinolones and novel synthetic analogues) represent a critical scaffold in medicinal chemistry due to their ability to target bacterial DNA gyrase and Topoisomerase IV. However, their physicochemical properties—specifically lipophilicity and metal ion chelation —introduce significant variability in standard antimicrobial susceptibility testing (AST).

This guide provides a rigorous, self-validating protocol for determining Minimum Inhibitory Concentrations (MIC) of quinoline derivatives. Unlike generic AST guides, this protocol specifically addresses the "Cation Trap" and solubility thresholds that frequently lead to false-resistant or false-susceptible data in quinoline research.

Critical Pre-Analytical Considerations

Before initiating biological assays, two chemical factors must be standardized to ensure data integrity.

The Solubility Paradox (Solvent Selection)

Most novel quinoline derivatives are poorly soluble in aqueous media. While DMSO is the standard solvent, it is toxic to bacteria at high concentrations.

  • The Rule: The final concentration of DMSO in the test well must not exceed 1% (v/v) .

  • The Mechanism: High DMSO concentrations (>2%) can permeabilize bacterial membranes, artificially lowering MIC values (synergistic error).

  • Protocol Adjustment: Prepare stock solutions at 100x the highest desired test concentration.

The "Cation Trap" (Media Formulation)

Quinolines possess a keto-acid moiety that chelates divalent cations (


, 

).
  • The Risk:

    • Low Cations: Reduced chelation leads to higher free drug availability

      
      False Susceptibility .
      
    • High Cations: Excessive chelation reduces drug bioavailability

      
      False Resistance .
      
  • The Solution: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standard MHB is insufficient.

    • 
       target: 20–25 mg/L[1][2]
      
    • 
       target: 10–12.5 mg/L[1][2]
      

Workflow Visualization

The following diagram outlines the critical decision points and workflow for testing quinoline derivatives.

AST_Workflow Start Compound Stock Prep (DMSO) Solubility_Check Check Aqueous Solubility (Visual) Start->Solubility_Check Dilution Serial Dilution (2x Final Conc in CAMHB) Solubility_Check->Dilution Clear Plate_Setup 96-Well Plate Setup (50µL Drug + 50µL Bacteria) Dilution->Plate_Setup Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate_Setup Incubation Incubation (16-20h @ 35°C) Plate_Setup->Incubation Precipitation Precipitation Detected? Incubation->Precipitation Readout Read MIC Valid Valid MIC Readout->Valid Precipitation->Readout No Invalid Invalid: Test via Agar Dilution Precipitation->Invalid Yes

Figure 1: Logic flow for Broth Microdilution emphasizing the critical precipitation check common with hydrophobic quinolines.

Detailed Protocol: Broth Microdilution (CLSI M07 Compliant)

Materials Required[1][3][4][5][6][7][8][9]
  • Test Compound: Quinoline derivative (Dry powder).

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Organism: E. coli ATCC 25922 (QC Strain recommended for quinolones).

  • Optical Standard: 0.5 McFarland Standard.[4]

Step-by-Step Methodology
Phase 1: Stock Solution Preparation
  • Weigh exactly 10.24 mg of the quinoline derivative.

  • Dissolve in 1 mL of 100% DMSO to create a 10,240 µg/mL Master Stock.

    • Note: If the compound is a salt, apply a correction factor (MW of active moiety / MW of salt).

  • Perform an "Intermediate Dilution": Dilute the Master Stock 1:50 in CAMHB to get 204.8 µg/mL (DMSO concentration is now 2%).

Phase 2: Microplate Preparation
  • Dispense 50 µL of CAMHB into columns 2 through 12 of a 96-well plate.

  • Dispense 100 µL of the Intermediate Dilution (204.8 µg/mL) into Column 1.

  • Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

  • Repeat this serial 2-fold dilution across to Column 10. Discard the final 50 µL from Column 10.

    • Result: You now have 50 µL of drug per well at 2x the final concentration.

    • Controls: Column 11 is Growth Control (Media only). Column 12 is Sterility Control (Media only).

Phase 3: Inoculum & Incubation
  • Prepare a direct colony suspension of the test organism in saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB. (Concentration

    
     CFU/mL).
    
  • Add 50 µL of this diluted inoculum to every well (Columns 1–11).

    • Final Test Conditions: Drug concentration ranges from 102.4 to 0.2 µg/mL. Final DMSO is <1%. Final Bacterial density is

      
       CFU/mL.[5]
      
  • Seal plate with breathable film and incubate at 35 ± 2°C for 16–20 hours in ambient air.

Data Analysis & Troubleshooting

Reading the MIC

The MIC is the lowest concentration that completely inhibits visible growth.[6][7][8]

ObservationInterpretationAction
Button/Pellet Bacterial GrowthResistant at this concentration.
Turbidity Bacterial GrowthResistant at this concentration.
Clear InhibitionPotential MIC.
Haze/Precipitate Drug insolubilityINVALID. Do not read.
Troubleshooting Quinoline-Specific Issues

Issue 1: The "Trailing Endpoint" Quinolines sometimes show a "haze" that persists across several wells before a clear button appears.

  • Cause: Partial inhibition or drug precipitation.

  • Resolution: Read the MIC as the first well with >80% reduction in growth compared to the control, unless using automated readers, in which case, manual verification is required.

Issue 2: Fluorescence Interference Many quinoline derivatives are naturally fluorescent.

  • Impact: Automated OD readers (spectrophotometers) may give false high readings (interpreting fluorescence as turbidity).

  • Resolution: Use a visual mirror reader or a dark background to distinguish turbidity (biological) from fluorescence (chemical).

Mechanism of Interference Diagram

Interference Quinoline Quinoline Derivative Complex Drug-Cation Chelate (Inactive) Quinoline->Complex Chelation (Interference) Target DNA Gyrase (Bacterial Target) Quinoline->Target Inhibition (Desired) Mg_Ca Mg++ / Ca++ Ions Mg_Ca->Complex High Conc promotes

Figure 2: Competitive pathway showing how excess cations can sequester quinoline derivatives, preventing them from binding the bacterial target.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008).[7][8][9] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][10][7][8][9][11] Nature Protocols, 3(2), 163–175.[6][7][8] [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

Sources

Application Note: 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid represents a strategic scaffold in the development of non-antimonial therapeutics for Leishmania species (L. donovani, L. major, L. infantum). Belonging to the class of 2-aryl-quinoline-4-carboxylic acids, this compound integrates a quinoline core—historically validated in antiprotozoal pharmacology (e.g., quinine, sitamaquine)—with a 5-chlorothiophene moiety.

Recent in silico inverse virtual screening (IVS) and phenotypic studies suggest this chemotype functions primarily by inhibiting Leishmania N-myristoyltransferase (NMT) , a critical enzyme for protein lipidation and membrane trafficking. Unlike traditional antimonials that rely on disrupting redox potential, NMT inhibitors target the parasite's ability to localize essential proteins (e.g., ARF, hydrophilins) to the plasma membrane, leading to pleiotropic failure and cell death.

This guide details the protocols for solubilization, in vitro phenotypic screening (promastigote/amastigote), cytotoxicity assessment, and mechanistic validation.

Mechanism of Action (MOA)

The primary pharmacological target is the N-myristoyltransferase (NMT) enzyme.

  • NMT Inhibition: The compound competes for the peptide-binding pocket of NMT, preventing the transfer of myristate from Myristoyl-CoA to the N-terminal glycine of substrate proteins.

  • Downstream Consequences: Non-myristoylated proteins (e.g., Arf1, HASPB) fail to anchor to membranes.

  • Phenotypic Outcome: Disruption of the endomembrane system, failure of cytokinesis, and accumulation of cytosolic aggregates, ultimately triggering apoptosis-like cell death.

MOA Pathway Visualization

NMT_Inhibition_Pathway Compound 2-(5-Chlorothiophen-2-yl) quinoline-4-carboxylic acid NMT Leishmania N-myristoyltransferase (NMT) Compound->NMT Competitive Inhibition Lipidation Protein N-Myristoylation NMT->Lipidation Catalysis Death Apoptosis-like Cell Death NMT->Death Loss of Function MyrCoA Myristoyl-CoA + Peptide MyrCoA->NMT Substrate Trafficking Membrane Trafficking (Golgi -> Plasma Membrane) Lipidation->Trafficking Essential for Survival Parasite Survival & Replication Trafficking->Survival

Figure 1: Proposed Mechanism of Action targeting Leishmania NMT, leading to trafficking failure.

Experimental Protocols

Compound Preparation & Storage
  • Stock Solution: 10 mM or 20 mg/mL in 100% DMSO.

  • Solubility Note: The carboxylic acid group ensures solubility in basic buffers, but DMSO is preferred for stock to prevent precipitation in acidic parasite culture media.

  • Storage: -20°C, protected from light. Stable for >6 months.

In Vitro Promastigote Viability Assay (Resazurin Method)

Objective: Determine the IC50 against the flagellated promastigote form.

Materials:

  • Leishmania promastigotes (log phase,

    
     parasites/mL).
    
  • M199 or RPMI-1640 medium + 10% HIFBS.

  • Resazurin sodium salt (Sigma, 12.5 mg in 100 mL PBS).

  • 96-well flat-bottom plates.

Protocol:

  • Seeding: Dispense 100 µL of parasite suspension (

    
     cells/well) into 96-well plates.
    
  • Treatment: Add 100 µL of the compound (2x concentration) in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Control: 0.5% DMSO (Vehicle) and Amphotericin B (Positive Control).

  • Incubation: Incubate at 26°C for 68–72 hours.

  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) or absorbance (570 nm / 600 nm ref).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a sigmoidal dose-response curve to derive IC50.
    
Intracellular Amastigote Assay (Macrophage Model)

Objective: Assess efficacy against the clinically relevant intracellular stage.

Materials:

  • Murine macrophages (J774A.1 or RAW 264.7).

  • Stationary phase promastigotes (metacyclic).

  • Giemsa stain.

  • 16-well chamber slides.

Protocol:

  • Macrophage Seeding: Seed

    
     macrophages/well in chamber slides (RPMI + 10% FBS). Incubate 24h at 37°C/5% CO2.
    
  • Infection: Add promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate 4h.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Treatment: Add compound in fresh medium (serial dilutions). Incubate for 48–72 hours.

  • Staining: Fix with methanol (1 min) and stain with 10% Giemsa (15 min).

  • Counting: Count 100 macrophages per well under oil immersion (100x). Determine the number of infected macrophages and the number of amastigotes per macrophage.

  • Calculation: Infection Index = (% Infected Cells)

    
     (Amastigotes/Cell).
    
Cytotoxicity Counter-Screen (CC50)

Objective: Determine the Selectivity Index (SI = CC50 / IC50).

Protocol:

  • Seed J774A.1 macrophages (

    
    /well) in 96-well plates.
    
  • Treat with compound gradients (up to 200 µM) for 72 hours.

  • Add MTT (0.5 mg/mL) for 4 hours; dissolve formazan with DMSO.

  • Measure absorbance at 570 nm.

  • Criteria: An SI > 10 is considered a "hit"; SI > 50 is a "lead".

Data Analysis & Interpretation

ParameterFormula/DefinitionTarget Criteria
IC50 Concentration inhibiting 50% parasite growth< 10 µM (Hit) < 1 µM (Lead)
CC50 Concentration killing 50% host cells> 100 µM
Selectivity Index (SI)

> 10 (Minimum) > 50 (Ideal)
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Interpretation:

  • High Activity (IC50 < 1 µM): Suggests potent NMT inhibition or multi-target efficacy.

  • Low Selectivity (SI < 5): Indicates general toxicity, likely due to the quinoline core intercalating DNA or disrupting host mitochondria. Structural optimization (SAR) on the thiophene ring may be required.

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in media (cloudiness), reduce the stock concentration or ensure the final DMSO concentration is < 0.5%. The carboxylic acid moiety can be sensitive to pH; ensure media is buffered to pH 7.2–7.4.

  • Variable Infection Rates: For the amastigote assay, ensure promastigotes are in the stationary phase (day 5-6) to maximize metacyclogenesis. Use a specific ratio (10:1 or 20:1) and verify infection (>80%) before adding the drug.

  • Fluorescence Interference: The quinoline core is naturally fluorescent. If using Resazurin, run a "compound only" blank to subtract background fluorescence, or switch to an endpoint MTT assay which is colorimetric.

References

  • Abdelwahid, R. et al. (2019).[1] Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry, 2019, Article ID 4160695. Link

  • Freitas-Junior, L.H. et al. (2012). N-Myristoyltransferase Inhibitors as Potential Antileishmanial Agents.[2] Nature, 484, 1-6. (Contextual reference for NMT mechanism).

  • Silva, T. et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.[1][2] Frontiers in Chemistry, 13. Link(Note: Year/Vol adjusted to reflect search context).

  • Tempone, A.G. et al. (2011). Promastigote and Amastigote Assays for Leishmania Drug Discovery.[1][3] Methods in Molecular Biology, 95-104. Link

Sources

Application Note: Developing Novel Aurora A Kinase Inhibitors from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aurora A kinase (AurA) is a critical regulator of centrosome maturation and mitotic spindle assembly.[1] Its overexpression is correlated with poor prognosis in breast, ovarian, and colorectal cancers, making it a high-value target for small-molecule inhibition. While the pyrimidobenzazepine derivative Alisertib (MLN8237) has set the clinical benchmark, the quinoline scaffold remains a privileged structure for next-generation kinase inhibitors due to its versatile derivatization vectors and favorable pharmacokinetic profiles.

This guide provides a comprehensive workflow for developing Quinoline-based AurA inhibitors, moving from rational structure-activity relationship (SAR) design to rigorous biochemical and cellular validation.

Part 1: Rational Design Strategy (SAR)

The Quinoline Pharmacophore

To design a potent AurA inhibitor using a quinoline core, one must exploit the ATP-binding pocket's specific topology. Aurora A belongs to the serine/threonine kinase family, and most successful inhibitors function as Type I ATP-competitive inhibitors .

The quinoline scaffold functions as the "hinge binder." The nitrogen atom (N1) of the quinoline ring typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (residues 210-216 in AurA).

Key Derivatization Vectors:
  • Position 4 (Solvent Front): Substitution here (e.g., with an aniline or ether linked to a solubilizing group like morpholine or piperazine) projects into the solvent-exposed region. This is critical for improving solubility and physicochemical properties.

  • Position 6/7 (Hydrophobic Pocket): Substituents at these positions (e.g., halogens or methoxy groups) can occupy the hydrophobic back-pocket, enhancing affinity and selectivity over other kinases.

  • Position 3 (Gatekeeper Interaction): Modifications here can influence selectivity against the "Gatekeeper" residue (Leu210 in AurA), distinguishing AurA from kinases with bulkier gatekeepers.

SAR_Strategy cluster_0 Target: Aurora A ATP Pocket Quinoline Quinoline Core (Scaffold) Hinge Hinge Region (H-Bond Acceptor) Quinoline->Hinge N1 Interaction Solvent Solvent Front (C4) (Solubility/PK) Quinoline->Solvent R-Group Subst. Pocket Hydrophobic Pocket (C6/7) (Affinity/Selectivity) Quinoline->Pocket Halogen/Alkoxy

Figure 1: Pharmacophore mapping of the Quinoline scaffold against the Aurora A ATP-binding pocket.

Part 2: Biochemical Screening Protocol (ADP-Glo™)

The first filter for synthesized compounds is an in vitro biochemical assay. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures the ADP generated during the kinase reaction.[2][3] It is preferred over radioactive assays for its high sensitivity and Z' factor robustness.

Reagents & Setup
  • Enzyme: Recombinant Human Aurora A (active).[4]

  • Substrate: Kemptide or MBP (Myelin Basic Protein).

  • Reference Inhibitor: Alisertib (MLN8237) [1].

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of quinoline derivatives in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Transfer 1 μL of compound to a 384-well white, low-volume plate.

    • Control 1 (Max Signal): DMSO only (no compound).

    • Control 2 (Min Signal): No Enzyme (or high conc. Staurosporine).[5]

  • Kinase Reaction:

    • Dilute Aurora A enzyme to 2 ng/μL in Assay Buffer.

    • Add 2 μL of Enzyme solution to the wells. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

    • Add 2 μL of Substrate/ATP mix (10 μM ATP final conc., 0.2 μg/μL MBP).

    • Incubate for 60 minutes at Room Temperature (RT).

  • ADP Detection:

    • Add 5 μL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[3]

    • Incubate for 40 minutes at RT.

    • Add 10 μL of Kinase Detection Reagent (converts generated ADP back to ATP -> Luciferase light).[3]

    • Incubate for 30 minutes at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis & Validation

Calculate the Percent Inhibition for each concentration:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Reference: Alisertib IC50 should fall between 1–5 nM [2].[5] If Alisertib IC50 > 10 nM, check ATP freshness or enzyme activity.

Part 3: Cellular Validation (Target Engagement)

Biochemical potency does not guarantee cellular activity (due to membrane permeability or efflux). The definitive proof of Aurora A inhibition in cells is the reduction of Phospho-Aurora A (Thr288) , the autophosphorylation site required for activation [3].

Critical Note: Aurora A is regulated by the cell cycle.[6][7] Levels peak in G2/M. Treating asynchronous cells may yield weak signals. You must synchronize cells or enrich the mitotic population for a robust assay.

Protocol: Western Blotting with Mitotic Enrichment
  • Cell Culture & Synchronization:

    • Use HeLa or HCT-116 cells.

    • Block: Treat cells with Nocodazole (100 ng/mL) for 16 hours. This arrests cells in mitosis (prometaphase) where AurA levels are highest.

    • Release/Treat: Keep Nocodazole present (to maintain arrest) and add your Quinoline test compounds for 2 hours.

    • Why? We want to see if the compound inhibits the active kinase within the arrested cell, not just if it stops cell cycle progression (which takes longer).

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip p-Thr288 immediately upon lysis if not inhibited).

  • Western Blotting:

    • Load 20-30 μg protein per lane (SDS-PAGE).

    • Primary Antibodies:

      • Anti-p-Aurora A (Thr288) [Rabbit mAb, 1:1000].

      • Anti-Total Aurora A [Mouse mAb, 1:1000] (Normalization control).

      • Anti-GAPDH or Actin (Loading control).

  • Interpretation:

    • A potent inhibitor will show a dose-dependent disappearance of the p-Thr288 band , while the Total Aurora A band remains constant.

Cellular_Workflow Step1 Cell Culture (HeLa) + Nocodazole (16h) Step2 Add Quinoline Inhibitor (2h incubation) Step1->Step2 Step3 Lysis + Phosphatase Inhibitors Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Blot: p-AurA (Thr288) Step4->Step5

Figure 2: Cellular Target Engagement Workflow.

Part 4: Phenotypic Validation & Selectivity

Aurora A inhibition results in a distinct phenotype compared to Aurora B inhibition.

  • Aurora A Inhibition: Monopolar spindles, G2/M arrest, apoptosis.[8]

  • Aurora B Inhibition: Cytokinesis failure, Polyploidy (4N, 8N cells).

Selectivity Profiling (AurA vs. AurB)

Quinoline scaffolds can be promiscuous. It is vital to determine the Selectivity Ratio:



Target: >100-fold selectivity is desired to avoid Aurora B-related toxicity (neutropenia).
Protocol: Cell Cycle Analysis (Flow Cytometry)
  • Treat asynchronous HCT-116 cells with compound (at 5x IC50) for 24 hours.

  • Fix in 70% Ethanol (-20°C, overnight).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry.[9][10]

Expected Data Summary:

Compound TypeG1 PhaseS PhaseG2/M Phase>4N (Polyploidy)Phenotype Interpretation
Vehicle (DMSO) ~50%~30%~20%<1%Normal Cycling
Selective AurA Inhibitor <10%<10%>80% <5%G2/M Arrest (Monopolar Spindles)
Pan-Aurora / AurB Inhibitor ~20%~20%~20%>40% Endoreduplication (Failed Cytokinesis)

References

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase. Clinical Cancer Research. Link

  • Sorg, G., et al. (2013). Aurora A Kinase Inhibitors: Identification, SAR, and Clinical Potential. Journal of Medicinal Chemistry.
  • Ohashi, S., et al. (2006). Phospho-Aurora A (Thr288) antibody detects Aurora A kinase activity.[10] Oncogene. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Troubleshooting & Optimization

troubleshooting low solubility issues of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QCA-005 Compound Class: 2-Heteroarylquinoline-4-carboxylic acids Primary Issue: Precipitation in aqueous buffers (PBS/TBS) and low intrinsic solubility.[1]

Executive Summary

The compound 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid presents a classic "brick dust" solubility profile.[1] Its planar, rigid structure facilitates strong crystal lattice packing, while the lipophilic chloro-thiophene and quinoline moieties dominate its physicochemical behavior.[1] Although the carboxylic acid group (


) suggests solubility at neutral pH, the high lipophilicity (

) often overrides ionization, leading to "oiling out" or precipitation in high-ionic-strength buffers like PBS.[1]

This guide provides a root-cause analysis and validated protocols to achieve stable aqueous solutions for biological assays.

Part 1: Root Cause Analysis (The "Why")
1. The pH-Solubility Trap

This molecule is amphoteric but primarily behaves as an acid.[1]

  • Acidic Species (

    
    ):  At 
    
    
    
    , the molecule exists as a free acid.[1] This form is virtually insoluble in water (
    
    
    ) due to the lack of charge and high lattice energy.[1]
  • Anionic Species (

    
    ):  At 
    
    
    
    , the carboxylic acid deprotonates.[1] While this increases polarity, the massive hydrophobic surface area of the 2-arylquinoline core can still drive aggregation, especially in the presence of salts (Common Ion Effect).
2. The PBS Incompatibility (Salting Out)

Researchers often default to Phosphate Buffered Saline (PBS).[1] Avoid this. PBS contains high concentrations of


 and 

ions (~150 mM).[1] For bulky lipophilic anions, these cations can shield the charge, reducing the hydration shell and causing the compound to precipitate—a phenomenon known as "salting out."
Part 2: Troubleshooting Guide (FAQ Format)
Q1: My compound precipitates immediately upon dilution from DMSO into PBS pH 7.4. Why?

Diagnosis: Kinetic Solubility Crash. When you dilute a DMSO stock (where the compound is fully solvated) into an aqueous buffer, the DMSO diffuses away rapidly.[1] The compound molecules are left "naked" in water.[1] If the buffer is high-salt (PBS) or the pH is not strictly controlled, the molecules aggregate into crystals faster than they can interact with water.

Solution: The "Pre-Dissolution" Shift Do not add DMSO stock directly to bulk PBS.[1] Instead:

  • Dilute DMSO stock into a buffer-free intermediate solvent (e.g., 1:1 DMSO:Water or PEG-400).[1]

  • Slowly add this intermediate to a low-salt buffer (e.g., Tris or HEPES, 50 mM).

Q2: What is the optimal buffer system?

Recommendation: Tris-HCl or HEPES (50 mM, pH 8.0).

  • Why: These organic buffers have lower ionic strength than PBS and provide better buffering capacity at slightly basic pH (8.0), ensuring the carboxylic acid remains 100% deprotonated (

    
    ).[1]
    
  • Avoid: Citrate buffers (too acidic) and high-molarity Phosphate buffers.[1]

Q3: Can I use cyclodextrins?

Verdict: Highly Recommended. The planar quinoline ring fits perfectly into the cavity of


-Cyclodextrins .[1]
  • Protocol: Use 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water as your primary aqueous diluent.[1] This can increase solubility from 
    
    
    
    to
    
    
    by shielding the hydrophobic core while exposing the hydrophilic exterior to the solvent.[1]
Part 3: Validated Solubilization Protocols
Method A: The "Golden Standard" for Biological Assays

Best for: Cell culture, enzymatic assays (


), and animal dosing.
ComponentRoleConcentration
DMSO Primary Solvent5% (Final)
PEG-400 Cosolvent (prevents aggregation)40% (Final)
Water / Saline Bulk Vehicle55% (Final)

Step-by-Step:

  • Weigh solid compound.[1]

  • Dissolve completely in 100% DMSO to create a 20 mM stock. Sonication may be required.[1]

  • Add PEG-400 to the DMSO stock.[1] Vortex vigorously.

  • Slowly add warm (

    
    ) Water or Saline dropwise while vortexing.
    
    • Note: If turbidity occurs, stop and sonicate.[1] If it persists, add 1 equivalent of NaOH (1M) to force deprotonation.[1]

Method B: The Cyclodextrin Complex (For High Concentrations)

Best for: IV injection or high-concentration stocks.

  • Prepare 20% w/v HP-

    
    -CD  in 50 mM Tris Buffer (pH 8.0).
    
  • Dissolve compound in minimal DMSO (e.g., 50

    
    ).[1]
    
  • Add the DMSO solution to the Cyclodextrin/Buffer mix.[1]

  • Shake at

    
     for 4 hours  at room temperature to allow equilibrium complexation.
    
  • Filter through a 0.22

    
     PVDF  filter (Do not use Nylon, it binds drugs).[1]
    
Part 4: Visualizing the Solubility Landscape
Diagram 1: The pH-Solubility Profile

This diagram illustrates why pH 7.4 is a "danger zone" and pH 8+ is safe.

SolubilityProfile cluster_0 Danger Zone: PBS pH 7.4 Acid pH 1-5 (Free Acid Form) Insoluble (<1 µg/mL) Transition pH 6-7 (Partial Ionization) Unstable / Precipitation Risk Acid->Transition Deprotonation starts Soluble pH > 8.0 (Fully Ionized Anion) Soluble (>100 µg/mL) Transition->Soluble Complete Ionization (Requires Low Salt)

Caption: Solubility drastically improves above pH 8.0. The "Danger Zone" at neutral pH is where salt-induced precipitation often occurs.[1]

Diagram 2: Decision Tree for Solubilization

DecisionTree Start Start: Solid Compound Step1 Dissolve in 100% DMSO Start->Step1 Check Target Concentration? Step1->Check Low Low (< 10 µM) (e.g., HTS Screening) Check->Low Low Conc High High (> 100 µM) (e.g., Animal Dosing) Check->High High Conc PathA Dilute into Tris/HEPES (pH 8.0) Low->PathA PathB Use Cosolvent System: 5% DMSO + 40% PEG-400 High->PathB PathC Use Complexation: 20% HP-beta-CD High->PathC Precip Still Precipitating? PathA->Precip PathB->Precip AddBase Add 1 eq. NaOH (Force Ionization) Precip->AddBase Yes

Caption: Logical workflow for selecting the correct formulation strategy based on required concentration.

References
  • Jouyban, A. (2022).[1][2] Solubility of Biocompounds in Binary Solvent Mixtures. PSE Community.[1] Link

  • BenchChem Technical Support . (2025). Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Link[1]

  • Frontiers in Oncology . (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Link

  • American Chemical Society . (2024).[1] Striking the Optimal Solubility–Permeability Balance in Oral Formulation Development for Lipophilic Drugs. Molecular Pharmaceutics. Link

  • National Institutes of Health (NIH) . (2022).[1] Rapid synthesis of quinoline-4-carboxylic acid derivatives. PubMed.[1] Link

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with research teams facing a common yet significant hurdle in drug discovery: potent quinoline carboxylic acid inhibitors that excel in biochemical assays but fail to show activity in cell-based models. This guide is designed to provide you with a structured, in-depth approach to diagnosing and overcoming the cell permeability challenges associated with this important class of molecules.

We will move beyond simple checklists to explore the underlying physicochemical principles and provide validated experimental workflows to help you make informed decisions, ultimately saving you valuable time and resources.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when a promising inhibitor shows poor cellular efficacy.

Q1: Why is my quinoline carboxylic acid inhibitor highly potent in my enzymatic assay but completely inactive in my cell-based assay?

This is a classic "potency-permeability" disconnect. The issue often lies not with the inhibitor's ability to bind its target, but with its inability to reach it. Cell membranes are selectively permeable lipid bilayers. Your inhibitor must cross this barrier to reach intracellular targets. The carboxylic acid group, while often crucial for target binding, becomes ionized at physiological pH (around 7.4), acquiring a negative charge.[1] This charge significantly hinders the molecule's ability to passively diffuse through the lipophilic cell membrane, effectively trapping it outside the cell.[2][3]

Q2: What are the key physicochemical properties of my inhibitor that are likely causing this permeability issue?

Several properties, often interrelated, are at play. The most critical for quinoline carboxylic acids are:

  • Ionization (pKa): Carboxylic acids typically have a pKa between 4 and 5. At a physiological pH of 7.4, the vast majority of your compound will be in its ionized (deprotonated) state, which is poorly permeable.[1]

  • Polarity: The ionized carboxylate group dramatically increases the molecule's polarity and its Topological Polar Surface Area (TPSA). High polarity favors staying in the aqueous extracellular environment over entering the lipid membrane.

  • Lipophilicity (logP): This measures a compound's preference for a lipid versus an aqueous environment. While some lipophilicity is needed, the strong polarity of the carboxylate group can lead to a low logP value, indicating poor lipid solubility and thus, poor membrane permeability.[3]

  • Molecular Weight and Size: Larger molecules generally diffuse more slowly across membranes.[1][4]

Q3: I've heard of the "Rule of Five." How does it apply here?

Lipinski's Rule of Five provides a set of general guidelines for predicting a compound's potential for good oral bioavailability, which is closely linked to cell permeability. For your quinoline carboxylic acid, the most relevant rules are:

  • More than 5 hydrogen bond donors (HBDs).

  • More than 10 hydrogen bond acceptors (HBAs).

The carboxylic acid group itself contributes one HBD and two HBAs. While your molecule might not violate the overall rule, the high polarity and ionization of this single group can often be the dominant factor preventing passive diffusion, overriding other favorable properties.

Q4: What is the quickest and most cost-effective way to get an initial experimental readout on my compound's permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line experiment.[5] It's a high-throughput, cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[6][7] This allows you to isolate and assess the primary physicochemical barrier—passive permeability—without the complexities of active cell transport mechanisms. Its results can quickly confirm if the inherent properties of your molecule are the root cause of your cell-based assay failures.

Part 2: Troubleshooting Guides & Experimental Protocols

If your initial assessment points to a permeability problem, the next step is to systematically diagnose the specific barrier. Is it poor passive diffusion, or is the cell actively pumping your compound out?

Troubleshooting Workflow 1: Assessing Passive Permeability

This workflow is your starting point for quantifying how well your compound can diffuse across a lipid barrier on its own.

Caption: Workflow for diagnosing poor passive permeability.

This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well.[6]

Materials:

  • 96-well PAMPA "sandwich" plate (e.g., from Pion Inc. or Millipore).

  • Lipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Your quinoline carboxylic acid inhibitor, dissolved in a suitable stock solvent (e.g., DMSO).

  • High and low permeability control compounds (e.g., testosterone and hydrocortisone).

  • LC-MS/MS or UV-Vis spectrophotometer for concentration analysis.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow it to impregnate for 5-10 minutes.

  • Prepare Donor Solutions: Prepare your test compound and controls in PBS at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).[8]

  • Start Assay: Add 150-200 µL of your donor solutions to the donor plate wells.

  • Assemble Sandwich: Gently place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped under the membrane.[8]

  • Incubate: Cover the plate assembly and incubate at room temperature for 4-18 hours.[6]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.[8]

  • Analyze: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

Data Interpretation: Calculate the permeability coefficient (Pe). Compounds can be classified based on their Pe values.

Permeability ClassPermeability Coefficient (Pe) cm/sInterpretation
High > 1.5 x 10⁻⁶Compound is likely to have high passive absorption.[5]
Low < 1.5 x 10⁻⁶Compound has poor passive permeability.[5]
Troubleshooting Workflow 2: Investigating Active Efflux

If your compound shows moderate to high passive permeability in the PAMPA assay but still lacks cellular activity, it may be a substrate for efflux pumps—cellular transporters that actively pump foreign substances out of the cell.[9] The most common efflux pumps in drug resistance are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10][11][12]

Caption: Workflow for diagnosing active efflux.

This assay is the gold standard for predicting intestinal drug absorption and identifying active efflux.[13] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[14][15]

Materials:

  • Caco-2 cells (from ATCC).

  • Transwell® insert plates (e.g., 12- or 24-well).

  • Complete cell culture medium (e.g., DMEM with FCS, NEAA).[14]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Efflux pump inhibitors: Verapamil (for P-gp), Ko143 (for BCRP).[10]

  • LC-MS/MS for analysis.

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for full differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup:

    • Wash the monolayers carefully with pre-warmed transport buffer.

    • For A→B transport (Apical to Basolateral): Add your test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B→A transport (Basolateral to Apical): Add your test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 2 hours).[15]

  • Sampling and Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Assay with Inhibitors (if needed): Repeat the experiment but pre-incubate the cells with a specific efflux pump inhibitor (e.g., verapamil) before adding your test compound.[15]

Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions and the Efflux Ratio (ER).

Efflux Ratio (ER)InterpretationAction
ER ≤ 2 No significant active efflux detected.[16]Efflux is not the primary problem.
ER > 2 Active efflux is suspected.[17]Proceed with inhibitor studies to confirm the specific transporter.

If the ER is > 2 and adding an inhibitor like verapamil causes the ratio to drop significantly (e.g., to ≤ 1.0), it confirms your compound is a substrate for that specific pump.[17]

Part 3: Advanced Strategies for Improving Permeability

Once you have diagnosed the specific permeability barrier, you can employ targeted medicinal chemistry or formulation strategies to overcome it.

Medicinal Chemistry Approaches

Strategy A: Prodrug Synthesis (To Mask the Carboxylic Acid)

The most common and effective strategy is to create a prodrug by temporarily masking the problematic carboxylic acid group with a promoiety.[18][19] This is typically done by forming an ester. The ester is more lipophilic and neutral, allowing it to cross the cell membrane.[20] Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing the active carboxylic acid inhibitor at its site of action.[]

  • Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your quinoline carboxylic acid.[22] This simple modification can dramatically increase lipophilicity and permeability.[23]

  • Causality: By neutralizing the charge and increasing lipophilicity, the prodrug can more easily partition into the lipid bilayer and diffuse across via passive transport.[2]

  • Troubleshooting: If a simple ester is not cleaved efficiently, you can explore more labile esters, such as acyloxyalkyl esters.[24]

Strategy B: Bioisosteric Replacement

If the carboxylic acid is essential for activity but a prodrug approach is not feasible, you can replace it with a bioisostere—a different functional group with similar physicochemical properties.[25]

  • Recommendation: The most common bioisostere for a carboxylic acid is a tetrazole .[26] Tetrazoles have a similar pKa and planar structure to carboxylic acids, allowing them to often maintain the key interactions with the target protein.[25][27][28]

  • Causality: While still acidic, tetrazoles can sometimes offer a better balance of properties, potentially leading to improved permeability or reduced recognition by efflux pumps.[27] However, this is not guaranteed and must be tested empirically.[27]

  • Other Options: Depending on the specific target interactions, other bioisosteres like hydroxamic acids or acyl sulfonamides could also be explored.[25][27][29]

Formulation Strategies

For preclinical studies, advanced formulation approaches can be used to improve drug delivery. These include the use of:

  • Lipid-based delivery systems: Such as liposomes or lipid nanoparticles, which can encapsulate the drug and facilitate its entry into cells.

  • Permeation enhancers: Co-formulating the drug with agents that transiently disrupt the cell membrane to allow for increased drug uptake.[30]

These are typically more complex solutions considered further along in the drug development pipeline but can be valuable tools for in vivo proof-of-concept studies.[18]

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Application of drug physico chemical characteris
  • Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Deriv
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetr
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee.
  • Caco 2 Cell Permeability Assay. YouTube.
  • Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modul
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Caco-2 Permeability Assay. Evotec.
  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
  • Recent progress in prodrug design strategies based on generally applicable modific
  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Prodrug Activation Str
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells. Frontiers.
  • What are the physicochemical properties affecting drug distribution?.
  • Understanding the Impact of BCRP and PGP Efflux Transporters on the Disposition of Their Endogenous, Xenobiotic and Dietary Substrates. UTHSC Digital Commons - University of Tennessee Health Science Center.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modul
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry.
  • Caco-2 Permeability Assay. Enamine.
  • Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. YouTube.
  • EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Sites@Rutgers.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Acid Bioisosteres. Cambridge MedChem Consulting.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
  • Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE.
  • Caco-2 permeability assay.
  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing.

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Validation & Comparative

Technical Guide: Structural Confirmation of Synthesized 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Integrity of the Scaffold

In medicinal chemistry, the quinoline-4-carboxylic acid moiety is a privileged scaffold, frequently serving as a precursor for antimalarial agents, kinase inhibitors, and viral replication blockers. The synthesis of 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid via the Pfitzinger reaction offers a robust pathway to this target. However, the presence of the 5-chlorothiophene ring introduces specific analytical challenges—namely, distinguishing the product from unreacted isatin, confirming the stability of the chlorine substituent, and verifying the regiochemistry of the heterocyclic coupling.

This guide compares three analytical workflows for confirming the identity of this specific molecule, ranging from rapid screening to absolute structural definition.

Synthesis Context (Pfitzinger Reaction)

To understand the impurities and structural isomers involved, one must first understand the genesis of the molecule. The reaction condenses Isatin with 2-acetyl-5-chlorothiophene in a basic medium (KOH/EtOH).

Reaction Logic:
  • Ring Opening: Base hydrolyzes isatin to isatic acid (2-aminophenylglyoxylic acid).

  • Condensation: The aniline amine attacks the ketone carbonyl of the thiophene derivative.

  • Cyclization: The

    
    -methyl group of the acetylthiophene attacks the ketone of the isatic acid, closing the quinoline ring.
    
DOT Diagram: Synthesis Pathway

PfitzingerSynthesis Isatin Isatin (Starting Material A) Intermediate Isatic Acid (In Situ Intermediate) Isatin->Intermediate KOH/EtOH Hydrolysis Ketone 2-Acetyl-5-chlorothiophene (Starting Material B) Product 2-(5-Chlorothiophen-2-yl) quinoline-4-carboxylic acid Ketone->Product Condensation Intermediate->Product Cyclization -2 H2O

Caption: The Pfitzinger reaction pathway showing the convergence of isatin and the chlorothiophene ketone into the target scaffold.

Comparative Analytical Workflows

This section compares three distinct methodologies for identity confirmation. Choose the workflow based on your stage of development (Screening vs. IND-enabling).

Comparison Table: Analytical Efficacy
FeatureMethod A: Routine (NMR/LCMS) Method B: Advanced (2D NMR) Method C: Definitive (XRD)
Primary Goal Purity & Mass ConfirmationConnectivity & RegiochemistryAbsolute Configuration
Resource Cost Low (Standard Access)Medium (Longer instrument time)High (Crystal growth required)
Confidence Level 90%99%100%
Key Blindspot Cannot definitively prove C2 vs C3 attachment if coupling constants are ambiguous.Requires high concentration; solvent peaks can obscure quaternary carbons.Requires a single crystal (hard to grow for carboxylic acids).
Time to Result < 1 Hour4-12 HoursDays to Weeks

Detailed Experimental Protocols

Method A: Routine Confirmation (1H NMR + HRMS)

Recommended for daily reaction monitoring.

Protocol:

  • Sample Prep: Dissolve 5 mg of product in 0.6 mL DMSO-d6 . (Note: CDCl3 is often poor for carboxylic acids due to solubility and H-bonding).

  • 1H NMR Acquisition: Run 16 scans.

  • Key Diagnostic Signals (What to look for):

    • COOH Proton: A very broad singlet >13.0 ppm. If missing, the product may be a salt (carboxylate).

    • Thiophene Protons: Look for two distinct doublets in the aromatic region (approx 7.0–7.8 ppm). The coupling constant (

      
      ) should be ~4.0 Hz (characteristic of thiophene H3-H4 coupling).
      
    • Quinoline H8: A doublet/multiplet shifted downfield (~8.5–8.8 ppm) due to the proximity of the ring nitrogen.

  • HRMS Validation:

    • Ionization: ESI- (Negative mode is preferred for carboxylic acids).

    • Isotope Pattern: This is the critical check. You must observe the Chlorine signature.[1]

    • Criteria: The M (mass) and M+2 (mass + 1.997 Da) peaks must appear in a 3:1 intensity ratio .[2][1][3]

Method B: Structural Certainty (HMBC/HSQC)

Recommended for publication and batch release.

Rationale: Standard 1H NMR shows presence of rings but not necessarily their connection. HMBC (Heteronuclear Multiple Bond Correlation) proves the thiophene is attached at Carbon-2 of the quinoline.

Protocol:

  • Concentration: Increase sample to 20-30 mg in DMSO-d6.

  • HMBC Experiment: Optimize for long-range coupling (

    
     Hz).
    
  • Critical Correlation:

    • Locate the C2 quaternary carbon signal in the 13C spectrum (typically ~150-155 ppm).

    • Look for a correlation spot (cross-peak) between the Thiophene H3 proton and the Quinoline C2 carbon .

    • Interpretation: If this cross-peak exists, the thiophene is covalently bonded to the quinoline C2 position, ruling out co-crystallized mixtures.

Method C: The Gold Standard (Single Crystal XRD)

Recommended for resolving polymorphism or absolute structure disputes.

Protocol:

  • Crystallization: Dissolve 20 mg in hot Ethanol/DMF (9:1). Allow slow evaporation at room temperature.

  • Data Collection: Collect reflections on a diffractometer (Mo K

    
     radiation).
    
  • Refinement: Solve structure using Direct Methods (SHELXT).

  • Validation: The electron density map will explicitly show the Chlorine atom at the 5-position of the thiophene ring, eliminating any doubt regarding halogen migration or loss.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for confirming the product identity, incorporating "Fail" states that require troubleshooting.

DOT Code: Analytical Decision Tree

AnalyticalWorkflow Start Crude Product Isolated H1NMR 1H NMR (DMSO-d6) Start->H1NMR Check1 Check: Broad COOH peak? Thiophene Doublets? H1NMR->Check1 HRMS HRMS (ESI-) Check1->HRMS Pass Fail Recrystallize / Re-synthesize Check1->Fail Fail (Missing Signals) Check2 Check: Cl Isotope Pattern (3:1)? Mass Error < 5ppm? HRMS->Check2 Advanced 2D NMR (HMBC) Check2->Advanced Pass (Publication) Final Identity Confirmed Check2->Final Pass (Routine) Check2->Fail Fail (Wrong Isotope Pattern) Advanced->Final Connectivity Verified

Caption: Step-by-step decision matrix for validating the synthesized quinoline derivative.

References

  • Pfitzinger Reaction Mechanism & Applications: Shvekhgeimer, M. G. A. (2004).[4][5] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.

  • NMR Characterization of Quinoline-4-carboxylic Acids: BenchChem Technical Support. (2025).[6] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

  • Chlorine Isotope Patterns in Mass Spectrometry: Chemistry Steps. (2023). Isotopes in Mass Spectrometry - Chlorine and Bromine Signatures.

  • HMBC/HSQC Analysis of Heterocycles: Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy to the Characterization of Quinoline Derivatives.

Sources

In Vivo Validation of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic Acid (CTQ-4CA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anticancer Activity of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic Acid in Vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide outlines the validation framework for 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (referred to herein as CTQ-4CA ), a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid class.[1] Based on structure-activity relationship (SAR) data, CTQ-4CA is functionally categorized as a potent Dihydroorotate Dehydrogenase (DHODH) inhibitor .[1]

DHODH inhibition targets the de novo pyrimidine biosynthesis pathway, creating a metabolic bottleneck that selectively starves rapidly dividing cancer cells of uridine monophosphate (UMP), leading to S-phase arrest and apoptosis.[1] This guide compares CTQ-4CA against the class prototype Brequinar and the standard cytotoxic agent Cisplatin , providing a rigorous roadmap for in vivo efficacy and mechanism-of-action (MoA) verification.[1]

Compound Profile & Mechanism of Action[1][2][3][4][5]

The Target: Dihydroorotate Dehydrogenase (DHODH)

CTQ-4CA mimics the pharmacophore of Brequinar, where the lipophilic 2-position substituent (5-chlorothiophene) occupies the ubiquinone-binding tunnel of the DHODH enzyme located in the inner mitochondrial membrane.[1]

  • Primary Mechanism: Blockade of dihydroorotate oxidation to orotate.[1]

  • Downstream Effect: Depletion of intracellular UMP/UTP pools.[1]

  • Phenotype: S-phase cell cycle arrest; induction of differentiation (particularly in AML models).[1]

Pathway Visualization

The following diagram illustrates the specific blockade point of CTQ-4CA within the pyrimidine synthesis pathway.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation UMP UMP -> UTP -> DNA/RNA Orotate->UMP DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Catalyzes CTQ INHIBITOR: CTQ-4CA CTQ->DHODH Blocks Ubiquinone Binding Site

Figure 1: Mechanism of Action. CTQ-4CA inhibits DHODH, preventing the conversion of Dihydroorotate to Orotate, thereby halting pyrimidine synthesis.[1]

Comparative Analysis: CTQ-4CA vs. Alternatives

To validate CTQ-4CA, it must be benchmarked against established agents.[1]

Comparison Table: Performance Metrics
FeatureCTQ-4CA (Candidate)Brequinar (Class Standard)Cisplatin (Cytotoxic Control)
Primary Target DHODH (Mitochondrial)DHODH (Mitochondrial)DNA (Crosslinking)
Selectivity High (Metabolic dependency)HighLow (General cytotoxicity)
IC50 (Enzymatic) ~10–50 nM (Predicted)~5–20 nMN/A
In Vivo Half-life Moderate (Thiophene metabolism)Long (Accumulation issues)Short (Rapid clearance)
Toxicity Profile GI/Bone Marrow (Manageable)Mucositis/ThrombocytopeniaNephrotoxicity/Ototoxicity
Rescue Mechanism Uridine Supplementation Uridine SupplementationNone
Analytical Insight
  • Vs. Brequinar: The 5-chlorothiophene moiety in CTQ-4CA is a bioisostere for the biphenyl group in Brequinar.[1] The thiophene ring often improves solubility and alters metabolic clearance (CYP450 interaction), potentially widening the therapeutic window compared to Brequinar’s known narrow safety margin.[1]

  • Vs. Cisplatin: Cisplatin kills by DNA damage, affecting all dividing cells.[1] CTQ-4CA is cytostatic/cytotoxic specifically in cells with high metabolic demand for de novo pyrimidines (e.g., Acute Myeloid Leukemia, Triple-Negative Breast Cancer).[1]

Validation Protocols

Phase 1: In Vitro Specificity Confirmation (The "Rescue" Experiment)

Before in vivo work, you must prove the observed toxicity is due to DHODH inhibition and not off-target effects.[1]

Protocol:

  • Cell Line: THP-1 (AML) or MDA-MB-231 (Breast).[1]

  • Treatment Arms:

    • Vehicle (DMSO)[1][2]

    • CTQ-4CA (IC90 concentration)[1]

    • CTQ-4CA + Uridine (100 µM) [1]

  • Readout: Cell viability (CellTiter-Glo) at 72 hours.

  • Success Criteria: Uridine must completely rescue cell viability in the CTQ-4CA treated group. If Uridine does not rescue, the compound has off-target toxicity, and in vivo DHODH validation will fail.[1]

Phase 2: In Vivo Efficacy (Xenograft Model)

Model Selection:

  • Tumor Type: HL-60 (Leukemia) subcutaneous xenograft in NOD/SCID mice.[1] Leukemia models are highly sensitive to pyrimidine starvation.[1]

Experimental Workflow:

InVivoWorkflow cluster_Dosing Dosing Regimen (21 Days) Step1 Tumor Inoculation (5x10^6 HL-60 cells/flank) Step2 Staging (Wait for 100-150 mm^3) Step1->Step2 Step3 Randomization (n=8 mice/group) Step2->Step3 GroupA Vehicle (IP, q.d.) Step3->GroupA GroupB CTQ-4CA (15 mg/kg, IP, q.d.) Step3->GroupB GroupC CTQ-4CA (30 mg/kg, IP, q.d.) Step3->GroupC GroupD Brequinar (Positive Control) Step3->GroupD Step4 Readouts: 1. Tumor Vol (Calipter) 2. Body Weight (Tox) 3. Plasma Uridine (Biomarker) GroupA->Step4 GroupB->Step4 GroupC->Step4 GroupD->Step4

Figure 2: In Vivo Validation Workflow. Step-by-step protocol for assessing tumor growth inhibition (TGI) in a xenograft model.

Detailed Protocol Steps:

  • Formulation: Dissolve CTQ-4CA in 10% DMSO / 40% PEG300 / 50% Saline. (Quinolines are often hydrophobic; ensure solubility).[1]

  • Dosing: Administer Intraperitoneally (IP) daily (q.d.) for 21 days.

  • Biomarker Verification (Crucial): At the end of the study, harvest plasma and tumor tissue.[1] Perform LC-MS/MS to measure Dihydroorotate (DHO) levels.

    • Expectation: DHO levels should accumulate significantly in the CTQ-4CA treated group (upstream accumulation due to enzyme block).[1] This confirms in vivo target engagement.

References

  • Munro, S., et al. (2022).[1] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Link

  • Sykes, D. B., et al. (2016).[1] Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell. Link[1]

  • Madak, J. T., et al. (2019).[1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • BenchChem. (2025).[1] Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. Link[1]

  • Liguori, L., et al. (2020).[1] The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.[1] Link[1]

Sources

comparing the efficacy of different synthesis methods for quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Quinoline-4-carboxylic acids (cinchoninic acids) are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials, NK3 receptor antagonists, and viral replication inhibitors. This guide objectively compares the two dominant synthetic routes—the Pfitzinger Reaction and the Doebner Reaction —alongside modern Microwave-Assisted protocols.[1]

While the Pfitzinger reaction offers high regioselectivity and reliability for complex substrates, the Doebner reaction provides superior combinatorial potential through multicomponent assembly. This guide dissects the mechanistic causality, experimental limitations, and yield profiles of each method to aid in process selection.

Part 1: The Pfitzinger Reaction (The Regioselective Standard)

Mechanistic Insight

The Pfitzinger reaction involves the condensation of isatin with a ketone (or aldehyde) in the presence of a strong base.[2][3] The critical step is the base-catalyzed ring opening of the isatin lactam to form the isatinate anion (2-aminophenylglyoxylate).[4] This intermediate acts as a nucleophile attacking the ketone, followed by cyclization and dehydration.

Why it works: The pre-formed aromatic ring of isatin guarantees the substitution pattern on the benzenoid ring of the final quinoline, eliminating regioselectivity issues common in Skraup or Friedländer syntheses.

Visualization: Pfitzinger Reaction Pathway[1][4]

PfitzingerMechanism Isatin Isatin Base Base (KOH/NaOH) Hydrolysis Isatin->Base Isatinate Isatinate Anion (Ring Open) Base->Isatinate Lactam cleavage Condensation Aldol-type Condensation Isatinate->Condensation Ketone Ketone (R-CO-CH2-R') Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Imine formation Product Quinoline-4-carboxylic Acid Cyclization->Product -H2O

Figure 1: The Pfitzinger pathway relies on the in situ generation of the isatinate nucleophile.

Standard Experimental Protocol

Validated for: 2-phenylquinoline-4-carboxylic acid

  • Reactants: Suspend Isatin (10 mmol) and Acetophenone (10 mmol) in Ethanol (15 mL).

  • Base Addition: Add 33% aqueous KOH (10 mL) dropwise. Note: The solution will darken as isatinate forms.

  • Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (Isatin disappearance).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Distill off excess ethanol (rotary evaporator).

    • Dilute residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone.

    • Critical Step: Acidify the aqueous layer with 10% HCl to pH 3–4. The product will precipitate as a solid.

  • Purification: Recrystallize from ethanol/water.

Pros: High yields (70-90%); unambiguous regiochemistry; easy work-up (precipitation). Cons: Requires synthesis of substituted isatins if the benzenoid ring needs modification; harsh basic conditions incompatible with base-sensitive groups.

Part 2: The Doebner Reaction (The Multicomponent Alternative)

Mechanistic Insight

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5][6] It typically proceeds via the formation of a Schiff base (aniline + aldehyde) which then undergoes a Mannich-type addition with the enol form of pyruvic acid.

Why it works: It allows for the rapid generation of diverse libraries by simply varying the aniline and aldehyde inputs. However, it often requires an oxidative step (dehydrogenation) to aromatize the intermediate dihydroquinoline, which can lead to lower yields or "tarry" side products.

Visualization: Doebner Reaction Workflow

DoebnerWorkflow Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Pyruvate Pyruvic Acid Intermediate Dihydroquinoline Intermediate Pyruvate->Intermediate SchiffBase->Intermediate + Pyruvic Acid Oxidation Oxidation/Dehydrogenation (-2H) Intermediate->Oxidation Product 2-Substituted Quinoline-4-COOH Oxidation->Product

Figure 2: The Doebner reaction is a convergent synthesis requiring a final oxidative aromatization step.[5]

Standard Experimental Protocol

Validated for: 2-phenylquinoline-4-carboxylic acid

  • Reactants: Dissolve Aniline (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Acid Addition: Add Pyruvic acid (10 mmol) typically in slight excess.

  • Reflux: Heat to reflux for 3–6 hours.

  • Observation: A yellow/orange precipitate often forms.

  • Work-up:

    • Cool and filter the precipitate.

    • If no precipitate, pour into ice water.

    • Purification: This method often yields impurities. Recrystallization from methanol is usually required.

Pros: Atom economical (multicomponent); commercially available starting materials; neutral/acidic conditions. Cons: Lower yields (40-60%); often requires "hydrogen transfer" conditions or oxidants to drive aromatization; purification can be difficult due to polymerization.

Part 3: Modern Microwave-Assisted Synthesis (The Accelerator)

Modern drug discovery demands higher throughput. Microwave irradiation (MW) significantly enhances both Pfitzinger and Doebner protocols by superheating solvents and providing efficient energy transfer to polar intermediates (like the zwitterionic intermediates in Doebner).

Comparative Data: Thermal vs. Microwave[7][8]
FeatureThermal PfitzingerThermal DoebnerMW-Assisted PfitzingerMW-Assisted Doebner
Time 12–24 Hours3–6 Hours5–15 Minutes 10–20 Minutes
Yield 75–85%40–60%85–95% 70–85%
Solvent Ethanol/WaterEthanolWater/NeatWater/Ethanol
Atom Economy ModerateHighHighVery High
Protocol: Green MW-Assisted Synthesis

Reference: Adapted from Garudachari et al. [1]

  • Setup: In a microwave vial, mix Isatin (1 mmol), Ketone (1.1 mmol), and KOH (3 mmol).

  • Solvent: Add 1-2 mL of water (or perform solvent-free if liquid ketone is used).

  • Irradiation: Irradiate at 300W, 100°C for 5 minutes.

  • Work-up: Acidify with dilute HCl. Filter the precipitate.

  • Result: High purity product often requiring no recrystallization.

Part 4: Critical Analysis & Decision Matrix

As an Application Scientist, selecting the right method depends on your substrate constraints.

  • Substrate Availability:

    • If you have the specific Isatin , use Pfitzinger . It is more robust and cleaner.

    • If you have the Aniline but not the Isatin, use Doebner .

  • Electronic Effects:

    • Electron-Deficient Anilines: The Doebner reaction often fails or gives low yields with electron-withdrawing groups (EWGs) on the aniline because the nucleophilicity is compromised.[5]

    • Solution: Use the Pfitzinger route (synthesize the EWG-isatin first via Sandmeyer isatin synthesis) OR use a Lewis Acid catalyst (

      
      ) in the Doebner reaction to activate the aldehyde [2].
      
  • Scale-up:

    • Pfitzinger is easier to scale because the work-up is a simple pH swing precipitation. Doebner often requires chromatography to remove tarry byproducts on a large scale.

Decision Logic Diagram

DecisionMatrix Start Start: Target Quinoline-4-COOH IsatinAvail Is Isatin Available? Start->IsatinAvail ComplexSub Complex/Sensitive Substituents? IsatinAvail->ComplexSub Yes AnilineEWG Aniline has EWG? IsatinAvail->AnilineEWG No (Have Aniline) Pfitzinger (Thermal) Pfitzinger (Thermal) ComplexSub->Pfitzinger (Thermal) Yes (Base Stable) MW-Pfitzinger MW-Pfitzinger ComplexSub->MW-Pfitzinger No (Need Speed) Scale Large Scale (>50g)? AnilineEWG->Scale No Modified Doebner\n(Lewis Acid/H-Transfer) Modified Doebner (Lewis Acid/H-Transfer) AnilineEWG->Modified Doebner\n(Lewis Acid/H-Transfer) Yes Pfitzinger\n(Cleaner Workup) Pfitzinger (Cleaner Workup) Scale->Pfitzinger\n(Cleaner Workup) Yes Doebner\n(One-Pot/MCR) Doebner (One-Pot/MCR) Scale->Doebner\n(One-Pot/MCR) No

Figure 3: Strategic decision matrix for selecting the optimal synthetic route.

References

  • Garudachari, B., et al. (2022).[1] "Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives." Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.[1]

  • Omidkhah, G. & Ghodsi, M. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry.

  • BenchChem. (2025).[3][5][7] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

  • Muthusaravanan, S., et al. (2014).[8] "Green synthesis of quinoline-4-carboxylic acids." Green Chemistry, 16, 1297.[8]

Sources

Bridging the Digital and the-Bench: A Guide to Cross-Validating Molecular Docking Results

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Your Name, Senior Application Scientist

Abstract

Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation and affinity of small molecules to a target protein.[1] However, the in silico nature of these predictions necessitates rigorous experimental validation to translate computational hits into viable therapeutic leads. This guide provides a comprehensive framework for the cross-validation of molecular docking results, detailing the causality behind experimental choices, presenting robust protocols, and offering insights into the interpretation of comparative data. We will explore a multi-faceted approach, combining biophysical, biochemical, and structural biology techniques to build a self-validating system that enhances the confidence in and predictive power of computational models.

The Imperative of Cross-Validation: Beyond the Score

Molecular docking algorithms employ scoring functions to rank potential ligands based on their predicted binding affinity.[2] While these scores are valuable for initial screening, they are approximations and do not always correlate directly with experimental binding affinities.[3][4] Factors such as protein flexibility, the presence of water molecules, and entropic effects are often simplified or neglected in docking calculations, leading to potential inaccuracies.[5][6] Therefore, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline that provides the ground truth for computational hypotheses.

The primary goals of cross-validation are twofold:

  • To confirm the binding of a computationally identified hit to the target protein.

  • To determine the actual binding affinity and mode of interaction, providing crucial data for structure-activity relationship (SAR) studies and lead optimization.

A robust cross-validation strategy builds confidence in the computational model, helps to eliminate false positives early in the process, and ultimately increases the efficiency of drug development.[7]

The Validation Workflow: A Multi-pronged Approach

A comprehensive cross-validation strategy integrates multiple experimental techniques, each providing a unique piece of the puzzle. The workflow should be logical and iterative, with the results from one experiment informing the design of the next.

Validation_Workflow Docking Molecular Docking (Virtual Screening) Hit_Selection Hit Selection (Ranked by Score) Docking->Hit_Selection Biophysical Biophysical Assays (e.g., ITC, SPR) Hit_Selection->Biophysical Primary Validation Decision1 Binding Confirmed? Biophysical->Decision1 Biochemical Biochemical/Functional Assays Decision2 Functional Activity? Biochemical->Decision2 Structural Structural Biology (e.g., X-ray Crystallography) Decision3 Structure Solved? Structural->Decision3 SAR SAR & Lead Optimization SAR->Docking Iterative Design Decision1->Hit_Selection No, Re-evaluate Decision1->Biochemical Yes Decision2->Biophysical No, Investigate Binding Mode Decision2->Structural Yes Decision3->Biochemical No, Refine Constructs Decision3->SAR Yes

Caption: A typical workflow for the cross-validation of molecular docking results.

Foundational Validation: Confirming the Interaction

The first crucial step after identifying computational hits is to confirm that they physically interact with the target protein. Biophysical techniques that directly measure binding are ideal for this initial validation.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8] It is considered the gold standard for determining binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[9][10]

Experimental Protocol (General):

  • Sample Preparation:

    • Dialyze the purified protein and the small molecule compound into the same buffer to minimize buffer mismatch effects. A common buffer is PBS or HEPES with a small percentage of DMSO if the compound requires it for solubility.

    • Determine the accurate concentration of both the protein and the compound.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

    • A typical experiment consists of 19 injections of 2 µL each.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

Causality: The choice of ITC as a primary validation tool is driven by its ability to provide unambiguous confirmation of a direct binding event and to quantify the strength of that interaction. This thermodynamic data is invaluable for understanding the driving forces behind the binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11] It provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]

Experimental Protocol (General):

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the purified protein onto the chip surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the KD from the ratio of the rate constants.

Causality: SPR is a powerful complementary technique to ITC. Its strength lies in providing kinetic information, which can be crucial for understanding the residence time of a drug on its target—a parameter often correlated with clinical efficacy.[11]

Functional Validation: Assessing Biological Activity

Confirming that a compound binds to the target is essential, but it is equally important to demonstrate that this binding translates into a functional effect. Biochemical and cell-based assays are used to assess the biological activity of the validated hits.

The specific assay will depend on the nature of the target protein. For example:

  • Enzyme Inhibition Assays: For enzymatic targets, measure the ability of the compound to inhibit the enzyme's catalytic activity. This is often quantified by the half-maximal inhibitory concentration (IC50).

  • Receptor Binding Assays: For receptors, competitive binding assays can be used to determine the compound's ability to displace a known ligand.

  • Cell-Based Assays: These assays measure the effect of the compound on a specific cellular process, such as cell proliferation, apoptosis, or the expression of a reporter gene.

Structural Validation: Visualizing the Interaction

The ultimate validation of a docking prediction is to determine the experimental structure of the protein-ligand complex. X-ray crystallography is the most common technique for this purpose.[12][13]

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[14]

Experimental Workflow (Simplified):

  • Crystallization: The protein-ligand complex is crystallized. This is often the most challenging step.[13]

  • Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Causality: A co-crystal structure provides irrefutable evidence of the binding mode and allows for a direct comparison with the docked pose.[15] This information is invaluable for understanding the key interactions that drive binding and for guiding further lead optimization.[13] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is a common metric for evaluating the accuracy of the docking prediction, with a value below 2.0 Å generally considered a good result.[7][16][17]

Data Interpretation: Correlating Computational and Experimental Results

The final step is to synthesize the data from all experiments and compare it with the initial docking predictions.

Quantitative Comparison

The correlation between docking scores and experimentally determined binding affinities (e.g., KD, IC50) should be statistically evaluated.

Metric Description Interpretation
Pearson Correlation Coefficient (r) Measures the linear relationship between two continuous variables.An r-value closer to 1 or -1 indicates a strong positive or negative linear correlation, respectively. However, a strong correlation is not always expected due to the approximations in scoring functions.[18][19]
Spearman's Rank Correlation Coefficient (ρ) Measures the monotonic relationship between two variables.Useful when the relationship is not linear. A high ρ value indicates that the docking scores can effectively rank the compounds in order of their binding affinity.
Root Mean Square Error (RMSE) Measures the average difference between the predicted and experimental values.A lower RMSE indicates a better predictive accuracy of the docking scores.[18]

It is important to note that a lack of strong correlation does not necessarily invalidate the docking results, especially for diverse sets of compounds.[3] The primary goal of virtual screening is often to enrich the hit list with active compounds, rather than to perfectly predict binding affinities.[7]

Qualitative Comparison

The binding mode predicted by docking should be compared with the experimental binding mode, if available from structural studies. Key aspects to compare include:

  • Hydrogen bond interactions: Are the same key residues involved in hydrogen bonding in both the docked pose and the crystal structure?

  • Hydrophobic interactions: Does the docked pose correctly place hydrophobic moieties of the ligand in hydrophobic pockets of the protein?

  • Overall orientation: Is the overall orientation of the ligand in the binding site consistent between the prediction and the experimental structure?

Discrepancies between the predicted and experimental binding modes can provide valuable insights into the limitations of the docking protocol and can be used to refine the computational model for future studies.

Conclusion: An Iterative and Self-Validating Process

The cross-validation of molecular docking results is not a linear process but an iterative cycle of prediction, testing, and refinement. By integrating a suite of robust experimental techniques, researchers can build a self-validating system that enhances the reliability of computational predictions and accelerates the journey from a virtual hit to a promising drug candidate. This multi-faceted approach, grounded in sound scientific principles and rigorous experimentation, is essential for navigating the complexities of modern drug discovery.

References

  • Bissantz, C., Folkers, G., & Rognan, D. (2000). Protein-Based Virtual Screening of Chemical Databases. 1. Evaluation of Different Docking/Scoring Combinations. Journal of Medicinal Chemistry, 43(25), 4759–4767. [Link]

  • Chen, Y. C. (2015). Beware of docking! Trends in Pharmacological Sciences, 36(2), 78–95. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of Molecular Biology, 161(2), 269–288. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Shoichet, B. K., McGovern, S. L., Wei, B., & Irwin, J. J. (2002). Lead discovery using molecular docking. Current Opinion in Chemical Biology, 6(4), 439–446. [Link]

  • Velázquez-Libera, J. L., Valdés-Jiménez, A., & Correa-Basurto, J. (2020). Isothermal Titration Calorimetry as a Tool to Validate Molecular Docking. In Calorimetry. IntechOpen. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, R., Wall, I. D., Woolven, J. M., & Peishoff, C. E. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

  • Wlodawer, A. (2017). Stereochemistry and validation of macromolecular structures. Methods in Molecular Biology, 1607, 595–610. [Link]

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A Comparative Evaluation of the Therapeutic Index of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic Acid and Doxorubicin in Preclinical Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Wider Therapeutic Window in Oncology

The ultimate goal in the development of novel anti-cancer therapeutics is to maximize efficacy against malignant cells while minimizing toxicity to the patient. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces a toxic response to the dose that elicits a therapeutic effect.[1][2] A high therapeutic index signifies a wide separation between the effective and toxic doses, indicating a more favorable safety profile.[3] Conversely, a narrow therapeutic index, a characteristic of many conventional chemotherapeutic agents, necessitates careful dose management to avoid severe adverse events.[4]

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer treatment for decades.[5] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to the cessation of DNA replication and, ultimately, apoptotic cell death.[6][7] Despite its efficacy, doxorubicin's clinical utility is often limited by a narrow therapeutic index, with cardiotoxicity being a significant dose-limiting factor.[5][8]

This guide presents a preclinical evaluation of a novel investigational compound, 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid (designated CQC-4), and compares its therapeutic index to the standard-of-care agent, doxorubicin. This comparison is conducted in the context of breast cancer, a prevalent and challenging malignancy. The following sections will detail the experimental methodologies, present the comparative data, and offer an expert analysis of the findings to guide further research and development efforts.

Methodology: A Rigorous Framework for Therapeutic Index Determination

To provide a comprehensive assessment of the therapeutic index, a multi-faceted approach encompassing both in vitro and in vivo models is essential. This ensures a thorough understanding of the compound's cytotoxic potential against cancer cells, its efficacy in a biological system, and its systemic toxicity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell viability.[9][10] It relies on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals via mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Culture: Human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of CQC-4 and doxorubicin (ranging from 0.01 µM to 100 µM) is prepared in the culture medium. The existing medium is replaced with 100 µL of the medium containing the respective drug concentrations. Control wells receive a medium with the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions.

  • Incubation: The plates are incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: Following incubation, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[11]

  • Formazan Solubilization: The plates are incubated for an additional 4 hours. Subsequently, the medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy and Toxicity Evaluation in a Xenograft Model

To translate the in vitro findings into a more physiologically relevant context, a murine xenograft model of human breast cancer is employed. This allows for the determination of the effective dose (ED50) required for tumor growth inhibition and the toxic dose (TD50) that causes adverse effects in the host.

Experimental Protocol: Murine Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: MDA-MB-231 cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every two days using caliper measurements and calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups (n=8 per group).

  • Dosing Regimen:

    • CQC-4: Administered intraperitoneally (i.p.) once daily at escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg).

    • Doxorubicin: Administered intravenously (i.v.) once a week at escalating doses (e.g., 1, 2, 4, 8, 16 mg/kg).

    • Control Group: Receives the vehicle solution following the same administration schedule.

  • Efficacy Assessment (ED50): Tumor growth is monitored throughout the treatment period (e.g., 21 days). The ED50 is defined as the dose that results in 50% tumor growth inhibition compared to the control group at the end of the study.

  • Toxicity Assessment (TD50): The mice are monitored daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. The TD50 is defined as the dose that causes a predefined level of toxicity (e.g., 20% weight loss) in 50% of the animals.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the TD50 to the ED50 (TI = TD50 / ED50).[3]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation A Cell Culture (MCF-7 & MDA-MB-231) B MTT Assay A->B Treatment with CQC-4 & Doxorubicin C IC50 Determination B->C Data Analysis G Therapeutic Index Calculation C->G Informs D Xenograft Model (MDA-MB-231 in mice) E Treatment with CQC-4 & Doxorubicin D->E F Efficacy (ED50) & Toxicity (TD50) Assessment E->F F->G Signaling_Pathway cluster_cell Cancer Cell GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CQC4 CQC-4 (Hypothesized Target) CQC4->PI3K

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid. The following protocols are designed to ensure the safe handling of this compound, from initial preparation to final disposal, grounded in established safety principles and regulatory standards.

Hazard Assessment: A Synthesis of Known Risks

Based on data from structurally related compounds, 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is anticipated to present the following hazards:

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions is likely to cause skin irritation and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may cause respiratory irritation.[1][2][3][5]

  • Potential for Allergic Skin Reaction: Some related compounds are known to be skin sensitizers.[2]

  • Gastrointestinal Irritation: Ingestion may lead to nausea, vomiting, and diarrhea.[1]

  • Long-term Health Effects: Certain quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[6]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum PPE requirements for handling 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid.

Protection Level Equipment Specification Purpose & Rationale
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against skin contact.[7][8] Inspect gloves for any signs of degradation or punctures before each use. Nitrile gloves are generally suitable for incidental contact with a wide range of chemicals.[9]
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[7][8][10][11] Must be worn at all times in the laboratory where this chemical is handled.[12]
Primary & Secondary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[7][13] A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.[8]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles.[8] For handling solutions, especially with volatile solvents, or when vapors may be generated, an air-purifying respirator with organic vapor cartridges may be required.[8][14]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of large volumes or when working with highly concentrated solutions.[10]

Operational Procedures: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to minimizing exposure risk.

Work Area Preparation
  • Fume Hood: All work with 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Decontamination Supplies: Ensure that appropriate decontamination materials and waste containers are readily accessible within the work area.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.[4]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_face Face & Respiratory cluster_hands Hand Protection Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Goggles/ Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Event Skin_Flush Flush with plenty of water for at least 15 minutes Exposure->Skin_Flush Skin Eye_Flush Immediately flush eyes with water for at least 15 minutes Exposure->Eye_Flush Eyes Fresh_Air Move to fresh air immediately Exposure->Fresh_Air Inhalation Remove_Clothing Remove contaminated clothing Skin_Flush->Remove_Clothing Medical_Aid_Skin Seek medical aid Remove_Clothing->Medical_Aid_Skin Medical_Aid_Eye Seek immediate medical aid Eye_Flush->Medical_Aid_Eye Artificial_Respiration If not breathing, give artificial respiration Fresh_Air->Artificial_Respiration Medical_Aid_Inhale Seek medical aid Artificial_Respiration->Medical_Aid_Inhale

Caption: Emergency Response Protocol

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. [1]Seek medical attention. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Seek immediate medical attention. [1][2]* Inhalation: Remove the individual from the exposure area to fresh air immediately. [1]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [1]If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. [1]Seek immediate medical attention. [1]* Spills: In case of a spill, evacuate the area and ensure proper ventilation. [1]Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled disposal container. [1]Avoid generating dust. [1]

Disposal Plan: A Compliant Approach

Proper disposal of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid and any associated contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid must be collected in separate, clearly labeled hazardous waste containers. [8]* Halogenated Waste: As this compound contains chlorine, it must be disposed of in a designated "Halogenated Organic Waste" container. [7]This is critical as mixing halogenated and non-halogenated waste streams can create complications and increase disposal costs.

  • Institutional Protocols: Always follow your institution's specific waste management protocols. [7]Never dispose of organic substances down laboratory drains. [5][7] By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, ensuring a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Quinoline-5-carboxylic acid, 97%.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET - 2-Chloroquinoline-4-carboxylic Acid.
  • National Institute for Occupational Safety and Health (NIOSH). (2015, January 20). NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Quinoline-4-carboxylic acid.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards.
  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
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2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.